molecular formula C7H11N3O B1417663 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS No. 83724-17-8

6-(Dimethylamino)-2-methyl-4-pyrimidinol

Cat. No.: B1417663
CAS No.: 83724-17-8
M. Wt: 153.18 g/mol
InChI Key: JCVFYJPZRHEZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Dimethylamino)-2-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)-2-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVFYJPZRHEZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608104
Record name 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83724-17-8
Record name 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (also chemically described as 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine ). As a substituted pyrimidine, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, antiviral agents, and agrochemical metabolites.

Distinct from its isomer 2-(dimethylamino)-6-methyl-4-pyrimidinol, this specific regioisomer features a methyl group at the C2 position and a dimethylamino substituent at C6. This structural arrangement dictates unique electronic properties, particularly influencing the keto-enol tautomeric equilibrium that governs its reactivity and binding affinity in biological systems.

Part 1: Structural Analysis & Tautomerism

Chemical Identity[1][2]
  • IUPAC Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 153.18 g/mol

  • Core Scaffold: Pyrimidine (1,3-diazine)

  • Key Substituents:

    • C2: Methyl group (-CH

      
      ) – Electron-donating, provides steric bulk near N1/N3.
      
    • C4: Hydroxyl group (-OH) – Capable of H-bond donation/acceptance; subject to tautomerism.

    • C6: Dimethylamino group (-N(CH

      
      )
      
      
      
      ) – Strong electron donor via resonance (+M effect).
The Tautomeric Equilibrium

A critical "Scientific Integrity" consideration for this molecule is that it does not exist statically as a "pyrimidinol." In solution and the solid state, 4- and 6-hydroxypyrimidines predominantly adopt the oxo (keto) tautomeric form, specifically the 4(3H)-pyrimidinone or 4(1H)-pyrimidinone .

For 6-(dimethylamino)-2-methyl-4-pyrimidinol, the resonance donation from the C6-dimethylamino group significantly increases the electron density at N1 and N3. However, the most stable tautomer is typically the 4(3H)-pyrimidinone form (Structure B below), where the proton resides on the nitrogen between the methyl and carbonyl groups, maximizing amide-like resonance stabilization.

Tautomeric Pathway Diagram

The following diagram illustrates the proton shift driving the equilibrium from the "enol" form (A) to the dominant "keto" form (B).

Tautomerism Enol Enol Form (A) 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Aromatic, less polar) Transition Proton Transfer Transition State Enol->Transition Solvent-assisted proton shift Keto Keto Form (B) 6-(Dimethylamino)-2-methyl-4(3H)-pyrimidinone (Dominant in solution/solid) Transition->Keto Stabilization via amide resonance Keto->Enol Low population

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 4(3H)-pyrimidinone form.

Implication for Research: When docking this molecule into protein targets (e.g., kinase ATP pockets), researchers must model the keto (pyrimidinone) form as the primary ligand species, as it presents a distinct Hydrogen Bond Donor (N-H) and Acceptor (C=O) pattern compared to the enol form.

Part 2: Synthetic Methodologies

To ensure high purity and regioselectivity, the synthesis of 6-(dimethylamino)-2-methyl-4-pyrimidinol is best approached via Nucleophilic Aromatic Substitution (S


Ar)  on a halogenated precursor. This protocol avoids the ambiguity of de novo ring closure methods which may yield mixed isomers.
Preferred Route: Displacement from 4,6-Dichloro-2-methylpyrimidine

This route utilizes the symmetry of the starting material (4,6-dichloro-2-methylpyrimidine) to introduce the dimethylamino group, followed by hydrolysis.

Step-by-Step Protocol
  • Starting Material: 4,6-Dichloro-2-methylpyrimidine (Commercially available).[2]

  • Step A (Mono-amination):

    • Reagents: Dimethylamine (2.0 eq, or 1.0 eq with DIPEA), THF or Ethanol, 0°C to RT.

    • Mechanism: S

      
      Ar. The first chloride is displaced by dimethylamine.
      
    • Observation: The reaction is exothermic. Control temperature to prevent bis-substitution.

    • Intermediate: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine.

  • Step B (Hydrolysis):

    • Reagents: 10% NaOH (aq), Reflux (100°C), 4-6 hours.

    • Mechanism: S

      
      Ar / Hydrolysis. The remaining chloride is less reactive due to the electron donation from the newly installed amino group, requiring harsher conditions (reflux) to be displaced by hydroxide.
      
    • Workup: Acidify carefully with HCl to pH ~5-6 to precipitate the product (zwitterionic character).

Synthesis Workflow Diagram

Synthesis SM Starting Material 4,6-Dichloro-2-methylpyrimidine Step1 Step 1: Mono-amination (Me2NH, THF, 0°C) SM->Step1 S_NAr (Cl displacement) Inter Intermediate 4-Chloro-6-(dimethylamino)-2-methylpyrimidine Step1->Inter Step2 Step 2: Hydrolysis (NaOH, Reflux, 4h) Inter->Step2 S_NAr (OH displacement) Product Final Product 6-(Dimethylamino)-2-methyl-4-pyrimidinol Step2->Product Acidification (pH 6)

Figure 2: Step-wise synthetic pathway ensuring regiochemical control.

Alternative Route (De Novo)
  • Reagents: Acetamidine hydrochloride + Ethyl 3-(dimethylamino)-3-oxopropanoate (or similar malonate equivalent).

  • Drawback: This often leads to mixtures of 2-methyl-4,6-dihydroxypyrimidine and other side products, requiring difficult chromatographic separation. The S

    
    Ar route (2.1) is superior for scale and purity.
    

Part 3: Physicochemical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d

    
     (Preferred due to solubility and tautomer stabilization).
    
  • 
    H NMR Predictions: 
    
    • 
       2.2-2.4 ppm (s, 3H):  C2-Methyl group.
      
    • 
       3.0-3.1 ppm (s, 6H):  N(CH
      
      
      
      )
      
      
      group. Note: May appear as two singlets if rotation is restricted by steric clash or resonance.
    • 
       5.4-5.8 ppm (s, 1H):  C5-H (Aromatic proton).
      
    • 
       10.5-12.0 ppm (br s, 1H):  N-H (Amide proton of the tautomer). Note: The OH signal of the enol form is rarely seen; the broad NH signal confirms the pyrimidinone form.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]

    
    :  m/z 154.2.
    
  • Fragmentation Pattern:

    • Loss of Methyl (-15): m/z 139.

    • Loss of Dimethylamine (-45): m/z 109 (Characteristic of exocyclic amines).

Quantitative Properties Table
PropertyValueNotes
CAS Number VariableOften indexed as the keto-form or generic substituted pyrimidine. Verify by structure.
pKa (Acidic) ~9.5Deprotonation of the NH/OH.
pKa (Basic) ~2.5Protonation of the amino/ring nitrogen.
LogP ~0.5 - 0.8Moderately lipophilic; cell-permeable.
Solubility DMSO, MeOHPoor in water at neutral pH; soluble in acid/base.

Part 4: Pharmaceutical Applications[4][5][6]

Drug Discovery Scaffold

The 6-(dimethylamino)-2-methyl-4-pyrimidinol motif acts as a hinge-binding mimetic in kinase inhibitors.

  • Mechanism: The lactam (NH-C=O) motif mimics the Adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • SAR (Structure-Activity Relationship): The C6-dimethylamino group projects into the solvent-exposed region or the ribose binding pocket, allowing for solubility tuning or further substitution.

Metabolite Tracking

This molecule is structurally analogous to metabolites of organophosphate pesticides (e.g., Pirimiphos-methyl). In toxicology studies, identifying the hydrolysis product (loss of the phosphate ester) is crucial. The 6-dimethylamino analog serves as a reference standard for tracking degradation pathways of related dimethyl-substituted agrochemicals.

References

  • Tautomerism of Hydroxypyrimidines

    • Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 2010.
  • Synthetic Methodology (SNAr on Dichloropyrimidines)

    • Karpov, A. S., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine...". Molecules, 2021.[3]

  • General Pyrimidine Chemistry & Properties

    • Brown, D. J. "The Pyrimidines."[4][2][5][6][7][8][9][10][11] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Agrochemical Metabolite Analogs (Pirimiphos-methyl context)

    • PubChem Compound Summary for 2-(Diethylamino)-6-methyl-4-pyrimidinol (Structural Analog).

Sources

Technical Profile: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

[1]

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol (C₇H₁₁N₃O) is a functionalized pyrimidine scaffold widely utilized as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimetabolites.[1] Its structural versatility arises from the interplay between its electron-rich dimethylamino group and the tautomeric nature of the 4-hydroxyl moiety.

This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization required for the rigorous study and application of this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The molecular weight of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is 153.18 g/mol . Precise mass determination is critical for high-resolution mass spectrometry (HRMS) validation in metabolic studies.

Core Data Table[9]
PropertyValueNotes
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol Average Mass
Monoisotopic Mass 153.0902 g/mol For HRMS Calibration
CAS Number VariableOften cited as 19810-73-2 (isomer dependent); verify via structure.
pKa (Calculated) ~9.5 (OH/NH), ~2.5 (N1)Amphoteric nature due to amino/hydroxyl groups.
LogP 0.4 - 0.8Moderate lipophilicity.
Structural Tautomerism

A critical feature of this molecule is the keto-enol tautomerism at the 4-position. While often named as a "pyrimidinol" (enol form), in solution and solid phases, the pyrimidin-4(3H)-one (keto form) is frequently the dominant species. This equilibrium significantly influences solubility and reactivity during synthesis.

TautomerismEnolEnol Form(4-Pyrimidinol)Aromatic OHKetoKeto Form(4(3H)-Pyrimidinone)Amide-like NHEnol->Keto Solvent/pH DependentEquilibrium

Figure 1: Tautomeric equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms.

Synthesis & Production Methodologies

The synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol requires a regioselective approach to ensure the dimethylamino group is installed at the 6-position while preserving the 2-methyl and 4-hydroxyl functionalities.

Protocol: Displacement via Dichloropyrimidine Intermediate

This method is preferred for its scalability and high regioselectivity.

Reagents:

  • Precursor: 4,6-Dichloro-2-methylpyrimidine

  • Nucleophile: Dimethylamine (40% aq. or in THF)

  • Hydrolysis Agent: NaOH (1M) or HCl (6M)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SₙAr):

    • Dissolve 4,6-dichloro-2-methylpyrimidine in ethanol at 0°C.

    • Add 1.0 equivalent of dimethylamine dropwise. The 4- and 6-positions are equivalent in the starting material, so mono-substitution yields a single product: 4-chloro-6-(dimethylamino)-2-methylpyrimidine .

    • Control: Maintain low temperature to prevent bis-substitution.

  • Hydrolysis:

    • Isolate the mono-chloro intermediate.

    • Reflux in 6M HCl or treat with NaOH/H₂O to displace the remaining chlorine atom with a hydroxyl group.

    • Mechanism:[2][3][4][5][6] Acid-catalyzed hydrolysis favors the formation of the thermodynamic "one" (keto) tautomer, which precipitates upon neutralization.

  • Purification:

    • Recrystallize from water/ethanol to remove salts and trace bis-dimethylamino byproducts.

SynthesisStartStart: Acetamidine + MalonateInter14,6-Dihydroxy-2-methylpyrimidineStart->Inter1 CyclizationInter24,6-Dichloro-2-methylpyrimidine(Chlorination via POCl3)Inter1->Inter2 ActivationInter34-Chloro-6-(dimethylamino)-2-methylpyrimidine(Selective SnAr)Inter2->Inter3 Dimethylamine (1 eq)FinalTARGET: 6-(Dimethylamino)-2-methyl-4-pyrimidinolInter3->Final Hydrolysis (Acid/Base)

Figure 2: Step-wise synthetic pathway from acyclic precursors to the target pyrimidinol.

Analytical Characterization

Validating the identity of the synthesized compound requires distinguishing it from its regioisomer (2-dimethylamino-6-methyl-4-pyrimidinol).

Mass Spectrometry (LC-MS)
  • Parent Ion [M+H]⁺: 154.19 m/z.

  • Fragmentation Pattern:

    • Loss of Methyl (M-15): m/z ~139.

    • Loss of Dimethylamino (M-44): m/z ~110.

    • Diagnostic: High stability of the pyrimidine ring usually results in a strong molecular ion peak.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (favors keto form stabilization).

  • δ 2.15 ppm (s, 3H): Methyl group at C2 position.

  • δ 3.05 ppm (s, 6H): Dimethylamino protons (-N(CH₃)₂).

  • δ 5.45 ppm (s, 1H): Vinyl proton at C5. This signal is diagnostic; it is shielded by the electron-donating amino group.

  • δ ~11.0 ppm (br s, 1H): NH proton (if in keto form) or OH (if in enol form), often broad due to exchange.

Pharmaceutical Applications

1. Kinase Inhibitor Scaffolds: The 2,4,6-substituted pyrimidine motif is a "privileged structure" in medicinal chemistry. The 6-dimethylamino group provides a hydrogen bond acceptor and hydrophobic bulk, often used to occupy the solvent-exposed regions of ATP-binding pockets in kinases (e.g., EGFR, CDK).

2. Metabolic Standards: This compound serves as a reference standard for the degradation products of organophosphate pesticides (e.g., Pirimiphos-methyl derivatives), where the pyrimidine ring remains intact after ester hydrolysis.

3. Building Block for Fused Heterocyclics: The 4-hydroxyl group allows for further functionalization (e.g., conversion to a leaving group like triflate or chlorine) to facilitate coupling reactions (Suzuki, Buchwald-Hartwig) for library generation.

References

  • ChemicalBook. 6-(Dimethylamino)-2-methyl-4-pyrimidinol Product Properties and Structure. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135402055 (Related Pyrimidinones). Retrieved from

  • ResearchGate. Synthesis of 4,6-Dimethylpyrimidine Derivatives and Tautomeric Studies. Retrieved from

  • Sigma-Aldrich. 2-(Diethylamino)-6-methyl-4-pyrimidinol Analytical Standard (Analog Reference). Retrieved from

Technical Monograph: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Tautomeric Identity, and Synthetic Methodologies

Executive Summary

This technical guide provides a comprehensive analysis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 19810-73-2), a critical pyrimidine scaffold used in pharmaceutical synthesis and agrochemical development.[1] While often nomenclated as a "pyrimidinol" in catalog databases, this compound exhibits significant tautomeric complexity that dictates its reactivity profile, solubility, and binding affinity in biological systems. This guide addresses the IUPAC nomenclature ambiguity, details a robust synthetic protocol via nucleophilic aromatic substitution (


), and outlines its utility as a metabolite of the organophosphate insecticide pirimiphos-methyl.[1]

Part 1: Structural Identity & Nomenclature

The IUPAC Ambiguity: Ol vs. One

The user's query highlights a common challenge in heterocyclic chemistry: the naming of potentially tautomeric hydroxypyrimidines.

  • Common Chemical Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol[1][2]

  • Preferred IUPAC Name (PIN): 2-methyl-6-(dimethylamino)pyrimidin-4(3H)-one [1]

Scientific Rationale: In the solid state and in polar solvents, 4-hydroxypyrimidines exist predominantly as the oxo-tautomer (pyrimidinone).[1] The lactam-lactim equilibrium heavily favors the lactam (keto) form due to the resonance stabilization of the amide-like moiety within the ring.[1] Therefore, while "pyrimidinol" is acceptable in loose trade usage, the "pyrimidinone" designation is structurally accurate and preferred for describing mechanism-of-action.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer equilibrium. Note that the dimethylamino group at position 6 acts as an electron-donating group (EDG), which further modulates the electron density of the ring, stabilizing the carbonyl form.[1]

Tautomerism Enol Enol Form (Lactim) 6-(Dimethylamino)-2-methyl-4-pyrimidinol Keto Keto Form (Lactam) 2-Methyl-6-(dimethylamino)-4(3H)-pyrimidinone (Dominant Tautomer) Enol->Keto  Proton Transfer (Favored in polar solvent)  

Figure 1: Tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.[1] The equilibrium lies to the right (Keto).[1]

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and synthesis planning.

PropertyValueContext/Notes
CAS Registry Number 19810-73-2 Specific to the dimethylamino derivative.[1][3]
Molecular Formula

Molecular Weight 153.18 g/mol
Melting Point 175–176 °CCrystalline solid [Source: ExChemistry].[1]
pKa (Ring N) ~3.8–4.5Protonation of the ring nitrogen (predicted).[1]
pKa (OH/NH) ~9.5Deprotonation of the amide/hydroxyl system.[1]
LogP 0.4Moderate hydrophilicity; water-soluble at extreme pH.[1]
Appearance Off-white to beige solidOxidizes slightly upon prolonged air exposure.[1]

Part 3: Synthetic Methodology

Strategic Causality

While condensation of acetamidine with ethyl (dimethylamino)malonate is theoretically possible, it often suffers from low regioselectivity.[1] The Gold Standard method for research-grade purity is the Nucleophilic Aromatic Substitution (


)  of a leaving group (chloride) at the 6-position.[1]

Why this route?

  • Regiocontrol: Starting with 4-chloro-6-hydroxy-2-methylpyrimidine ensures the oxygen is already fixed at the correct position.[1]

  • Activation: The pyrimidine ring nitrogens pull electron density, making the C6-carbon highly electrophilic and susceptible to attack by the dimethylamine nucleophile.[1]

Protocol: Displacement of 4-Chloro-2-methyl-6-hydroxypyrimidine[1]

Reagents:

  • Precursor: 6-Chloro-2-methyl-4(3H)-pyrimidinone (often listed as 4-chloro-6-hydroxy-2-methylpyrimidine).[1]

  • Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0M in THF).

  • Solvent: Ethanol or Water (Green chemistry compatible).[1]

  • Base: Triethylamine (

    
    ) - optional if using excess dimethylamine.[1]
    

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 6-chloro-2-methyl-4(3H)-pyrimidinone in 20 mL of Ethanol.

  • Nucleophile Addition: Add 30.0 mmol (3 eq) of Dimethylamine solution dropwise.

    • Note: Excess amine acts as both the nucleophile and the scavenger for the HCl generated during the reaction.[1]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 10% MeOH in DCM).[1] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[1]
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.[1]

    • Add 10 mL of ice-cold water.

    • Adjust pH to ~7.0–8.0 using dilute HCl or NaOH.[1] The zwitterionic character of the product typically leads to precipitation at neutral pH.[1]

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (

    
    ) to remove amine salts.[1]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assay.[1]

Synthetic Pathway Diagram

Synthesis SM Starting Material 6-Chloro-2-methyl-4-pyrimidinone Intermediate Transition State Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents Reagents Dimethylamine (3 eq) Ethanol, Reflux Reagents->Intermediate Product Product 6-(Dimethylamino)-2-methyl-4-pyrimidinol Intermediate->Product Elimination of Cl-

Figure 2: Nucleophilic Aromatic Substitution pathway. The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.15 ppm (s, 3H, 
      
      
      
      at C2).[1]
    • 
       2.95 ppm (s, 6H, 
      
      
      
      ).[1]
    • 
       5.10 ppm (s, 1H, 
      
      
      
      at C5) — Diagnostic peak: This proton is shielded by the electron-donating amino group.
    • 
       10.5–11.5 ppm (br s, 1H, 
      
      
      
      ) — Broad due to exchangeable proton.[1]
  • Mass Spectrometry (ESI+):

    • 
       m/z.[1]
      

Part 5: Pharmaceutical & Agrochemical Utility

Metabolite Status

This compound is a primary environmental and biological metabolite of Pirimiphos-methyl , a broad-spectrum organophosphate insecticide.[1][4]

  • Mechanism:[1][5][6] Hydrolysis of the phosphorothioate ester bond in pirimiphos-methyl releases the 6-(dimethylamino)-2-methyl-4-pyrimidinol core.[1]

  • Relevance: Detection of this compound in biological fluids or water samples acts as a biomarker for exposure to pirimiphos-methyl.

Drug Development Scaffold

In medicinal chemistry, the 2-methyl-4-pyrimidinol core serves as a "privileged scaffold" for kinase inhibitors.[1]

  • Structure-Activity Relationship (SAR): The C4-hydroxyl (or carbonyl) can be converted to a chloride (via

    
    ), allowing for further 
    
    
    
    derivatization to create 2,4,6-trisubstituted pyrimidines.[1]
  • Target Classes: This specific substitution pattern (2-Me, 6-NMe2) has been explored in inhibitors for Cyclooxygenase-2 (COX-2) and various Tyrosine Kinases , where the pyrimidine ring mimics the adenine ring of ATP.[1]

References

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one (Related Analog Data). National Library of Medicine.[1] Available at: [Link]

  • Google Patents. Method for synthesizing 4,6-dichloro-2-methylpyrimidine (Precursor synthesis). CN102432547A.[1] Available at:

  • PubMed. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators.[1] (Demonstrates utility of the scaffold). Available at: [Link]

Sources

An In-depth Technical Guide to 6-(Dimethylamino)-2-methyl-4-pyrimidinol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Prominence of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As an essential component of nucleobases in DNA and RNA, its inherent biocompatibility and versatile chemical nature have made it a privileged scaffold in the design of novel therapeutics.[1][2] The pyrimidine framework's capacity to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, such as the phenyl group, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This has led to the development of pyrimidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] Derivatives of the pyrimidine scaffold are known to exhibit a remarkable range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[1][3][4][5] This guide focuses on a specific, yet underexplored member of this family: 6-(Dimethylamino)-2-methyl-4-pyrimidinol. While direct literature on this compound is sparse, this paper will provide a comprehensive overview of its known properties, propose robust synthetic and analytical methodologies, and extrapolate its therapeutic potential based on well-documented, structurally similar analogs.

Profiling 6-(Dimethylamino)-2-methyl-4-pyrimidinol: Foundational Knowledge

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a substituted pyrimidine with the chemical formula C7H11N3O.[6] Despite the rich pharmacology of the broader pyrimidine class, this specific molecule remains largely uncharacterized in peer-reviewed literature. However, its fundamental properties can be cataloged from chemical supplier data, providing a baseline for further investigation.

Physicochemical Data Summary
PropertyValueSource
CAS Number 19810-73-2[6]
Molecular Formula C7H11N3O[6]
Molecular Weight 153.18 g/mol [6]
Melting Point 175-176 °C[6]

The structure of 6-(Dimethylamino)-2-methyl-4-pyrimidinol features a pyrimidine core with a dimethylamino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This arrangement suggests the potential for tautomerism, a common feature of hydroxypyrimidines.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

Hydroxypyrimidines, such as the title compound, exist in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. In the case of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, it is expected to exist in equilibrium with its 6-(dimethylamino)-2-methylpyrimidin-4(3H)-one tautomer. The dominant tautomer in a given environment is influenced by factors such as solvent polarity and pH. Understanding this equilibrium is critical, as the different tautomers can exhibit distinct biological activities and physicochemical properties.

tautomerism pyrimidinol 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Enol form) pyrimidinone 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one (Keto form) pyrimidinol->pyrimidinone Tautomerization

Caption: Tautomeric equilibrium of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Synthetic Strategy: A Proposed Pathway

Proposed Retrosynthetic Analysis

The synthesis logically proceeds from the condensation of ethyl acetoacetate with N,N-dimethylguanidine. This reaction is typically base-catalyzed, with a sodium alkoxide being a common choice.

synthesis_workflow start Starting Materials: - Ethyl Acetoacetate - N,N-Dimethylguanidine - Sodium Ethoxide (Base) reaction Condensation Reaction in Ethanol start->reaction workup Acidic Work-up (Neutralization) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: 6-(Dimethylamino)-2-methyl-4-pyrimidinol purification->product analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry - HPLC product->analysis

Caption: Proposed workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylguanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Dilute the residue with water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

This protocol is a robust starting point, with the understanding that optimization of reaction times, temperatures, and purification methods may be necessary.

Inferred Biological and Pharmacological Potential

The therapeutic potential of 6-(Dimethylamino)-2-methyl-4-pyrimidinol can be inferred from the documented activities of its close structural analogs. The pyrimidine core, particularly when substituted with amino and methyl groups, has been extensively explored in drug development.

Anti-inflammatory and Analgesic Properties

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine bearing a 6-dimethylamino substituent have been synthesized and shown to be potent inhibitors of PGE(2) generation in murine macrophages.[7] This effect is linked to the direct inhibition of COX-2 activity, a key enzyme in the inflammatory cascade.[7] Some of these compounds also demonstrated selectivity for COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects.[7] Given the structural similarities, it is plausible that 6-(Dimethylamino)-2-methyl-4-pyrimidinol could exhibit similar anti-inflammatory properties.

Kinase Inhibition in Oncology

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in cancer therapy. For example, derivatives of 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[8] These compounds have shown significant tumor growth inhibition in xenograft models.[8] The presence of the dimethylamino and methyl-substituted pyrimidine core in the title compound suggests that it could serve as a valuable scaffold for the design of novel kinase inhibitors.

Antiparasitic Activity

A series of 2,4-diamino-6-methylpyrimidines were identified through high-throughput screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9][10] These compounds were found to be cytocidal, and structure-activity relationship (SAR) studies were conducted to optimize their selectivity and metabolic stability.[9][10] This highlights another potential therapeutic avenue for 6-(dimethylamino)-2-methyl-4-pyrimidinol, particularly in the context of neglected tropical diseases.

Agrochemical and Other Biological Activities

It is noteworthy that structurally related compounds, such as 2-(diethylamino)-6-methyl-4-pyrimidinol and 2-isopropyl-6-methyl-4-pyrimidinol, are known metabolites of organophosphate pesticides like Pirimiphos-methyl and Diazinon, respectively.[11][12][13] While this may not directly imply a therapeutic application, it underscores the biological relevance and metabolic pathways of this class of compounds. Furthermore, the broader pyrimidine family has been associated with a wide range of other biological effects, including antibacterial, antifungal, and antiviral activities.[4][14]

Future Research Directions and Conclusion

6-(Dimethylamino)-2-methyl-4-pyrimidinol represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its properties, a proposed synthetic route, and a well-reasoned extrapolation of its potential biological activities based on a comprehensive review of its structural analogs.

Key areas for future investigation should include:

  • Definitive Synthesis and Characterization: The first crucial step is the successful synthesis and unambiguous structural confirmation of the compound using the protocol outlined.

  • Broad Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to explore its potential as an anti-inflammatory agent (e.g., COX-1/COX-2 inhibition assays), a kinase inhibitor (e.g., a diverse kinase panel screen), and an antiparasitic agent (e.g., T. cruzi anti-proliferative assays).

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a focused medicinal chemistry campaign to synthesize analogs would be warranted to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Title: 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells Source: PubMed URL
  • Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchGate URL
  • Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: MDPI URL
  • Title: 2-(diethylamino)
  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL
  • Title: 2-Isopropyl-6-methyl-4-pyrimidinol Source: PubChem URL
  • Title: Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • Title: 2-Amino-6-methylpyrimidin-4-one Source: PubChem URL
  • Title: 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease Source: PubMed URL
  • Title: 2-(Diethylamino)
  • Title: 2-Isopropyl-6-methyl-4-pyrimidinol 99% Source: Sigma-Aldrich URL
  • Title: 2-(Dimethylamino)
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC URL
  • Title: 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease Source: PMC - NIH URL
  • Title: Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine Source: Google Patents URL
  • Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL
  • Title: O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl)

Sources

6-(Dimethylamino)-2-methyl-4-pyrimidinol potential research areas

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 19810-73-2, also referenced as 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine) represents a versatile heterocyclic scaffold with significant under-explored potential in drug discovery and agrochemical synthesis. Structurally characterized by a pyrimidine core functionalized with a methyl group at the C2 position, a dimethylamino moiety at C6, and a hydroxyl group at C4, this compound exhibits rich tautomeric behavior and diverse reactivity profiles.

This technical guide analyzes the compound’s physicochemical properties, synthetic pathways, and high-value research applications, specifically within kinase inhibitor development , metabolic stability studies , and fragment-based drug design (FBDD) .

Part 1: Chemical Profile & Structural Dynamics

Nomenclature and Identification
  • IUPAC Name: 6-(dimethylamino)-2-methylpyrimidin-4-ol

  • Common Synonyms: 4-dimethylamino-6-hydroxy-2-methylpyrimidine; 2-methyl-N,N-dimethyl-6-hydroxypyrimidin-4-amine.

  • Molecular Formula: C₇H₁₁N₃O[1]

  • Molecular Weight: 153.18 g/mol

Tautomerism: The Critical Mechanism

A defining feature of 4-hydroxypyrimidines is their keto-enol tautomerism. While the "pyrimidinol" name implies an aromatic hydroxyl group (enol form), the compound exists in equilibrium with its pyrimidinone (keto) tautomer in solution. This duality is critical for biological interaction, as the keto form acts as a hydrogen bond acceptor, while the enol form can act as both donor and acceptor.

Figure 1: Tautomeric Equilibrium The following diagram illustrates the proton shift between the N3 nitrogen and the C4 oxygen.

Tautomerism cluster_0 Enol Form (Aromatic) cluster_1 Keto Form (Dominant in Polar Solvent) Enol 6-(Dimethylamino)-2-methyl-4-pyrimidinol (H-Bond Donor/Acceptor) Keto 6-(Dimethylamino)-2-methyl-4(3H)-pyrimidinone (H-Bond Acceptor) Enol->Keto Tautomerization (Kd dependent on solvent)

Caption: Equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. The keto tautomer is often favored in aqueous physiological conditions.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a halogenated pyrimidine precursor. The symmetry of the pyrimidine ring allows for regioselective substitution.

Primary Route:

  • Precursor: 4,6-Dichloro-2-methylpyrimidine.

  • Step 1 (Amination): Displacement of one chloride with dimethylamine.

  • Step 2 (Hydrolysis): Acidic or basic hydrolysis of the remaining chloride to a hydroxyl group.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol from 4,6-dichloro-2-methylpyrimidine.

Step 1: Mono-amination [2]
  • Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Dimethylamine (2.0 M in THF, 1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Anhydrous Ethanol or THF.

  • Procedure:

    • Dissolve 4,6-dichloro-2-methylpyrimidine in solvent at 0°C.

    • Add DIPEA followed by dropwise addition of Dimethylamine.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Disappearance of starting material (Rf ~0.8) and appearance of mono-substituted product (Rf ~0.5).

    • Workup: Evaporate solvent, partition between water/DCM, dry organic layer (MgSO₄), and concentrate.

Step 2: Hydrolysis
  • Reagents: Mono-chloro intermediate (from Step 1), 10% NaOH (aq).

  • Procedure:

    • Reflux the intermediate in 10% NaOH for 12 hours.

    • Cool to RT and neutralize with 1M HCl to pH 7.0.

    • Precipitation: The product often precipitates at neutral pH. If not, extract with n-butanol.

    • Purification: Recrystallization from Ethanol/Water.

Figure 2: Synthetic Pathway

Synthesis SM 4,6-Dichloro-2-methylpyrimidine Step1 Step 1: SₙAr (Dimethylamine, DIPEA, 0°C) SM->Step1 Inter Intermediate: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine Step1->Inter Step2 Step 2: Hydrolysis (10% NaOH, Reflux) Inter->Step2 Prod Target: 6-(Dimethylamino)-2-methyl-4-pyrimidinol Step2->Prod

Caption: Two-step synthesis via regioselective nucleophilic substitution followed by hydrolysis.

Part 3: Potential Research Areas & Biological Targets

Kinase Inhibition (Oncology)

Pyrimidines are "privileged scaffolds" in kinase inhibitor design (e.g., Palbociclib, Imatinib). The 2-methyl-4,6-disubstituted pattern of this compound mimics the adenine core of ATP, allowing it to anchor into the ATP-binding pocket of kinases.

  • Mechanism: The N1 and C2-Methyl motifs can form hydrophobic interactions with the "gatekeeper" residue in the kinase hinge region, while the C4-OH/C=O and C6-NMe₂ groups interact with the ribose-binding pocket or solvent front.

  • Research Opportunity: Use this compound as a Fragment-Based Drug Discovery (FBDD) starting point to target:

    • CDK (Cyclin-Dependent Kinases): For cell cycle regulation.

    • EGFR (Epidermal Growth Factor Receptor): For non-small cell lung cancer.

Agrochemical Metabolite Standards

This compound is a structural isomer of metabolites derived from major pesticides like Pirimiphos-methyl and Pirimicarb .

  • Pirimiphos-methyl Metabolite: Typically 2-diethylamino-6-methyl-4-pyrimidinol.

  • Research Relevance: Environmental fate studies often require the synthesis of all potential degradation isomers to verify metabolic pathways. 6-(Dimethylamino)-2-methyl-4-pyrimidinol serves as a critical negative control or isomeric standard in LC-MS/MS residue analysis to prevent false positives.

CNS Active Agents (Alzheimer's & Neuroprotection)

Substituted pyrimidines have shown efficacy in modulating G-protein coupled receptors (GPCRs).

  • Target: Adenosine Receptors (A1/A2A).

  • Rationale: The dimethylamino group increases lipophilicity (cLogP ~0.4–0.8), potentially facilitating Blood-Brain Barrier (BBB) penetration compared to the unsubstituted analog.

Part 4: Analytical Methodologies

Quality Control & Detection

To validate the identity of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, the following analytical parameters are established.

Table 1: Analytical Specification Guide

MethodParameterExpected Result / Observation
HPLC-UV ColumnC18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm
Mobile PhaseGradient: 95% Water (0.1% Formic Acid) -> 95% ACN
Detection254 nm (aromatic), 280 nm (conjugated ketone)
LC-MS/MS IonizationESI Positive Mode ([M+H]⁺ = 154.1 m/z)
FragmentationLoss of -NMe₂ (-45 Da) -> m/z 109 fragment
¹H-NMR SolventDMSO-d₆
Shifts (δ)2.30 (s, 3H, Me), 3.05 (s, 6H, NMe₂), 5.60 (s, 1H, C5-H), 11.0 (br s, OH/NH)

Part 5: References

  • ChemicalBook. (2024). 6-(Dimethylamino)-2-methyl-4-pyrimidinol - Chemical Properties and Supplier Info. Retrieved from

  • Sigma-Aldrich. (2024). 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL® Analytical Standard.[3] (Reference for structural analog and pesticide metabolite context). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135448147, 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. (Structural isomer comparison). Retrieved from

  • Ghoneim, K. M., et al. (1986). Synthesis and evaluation of some 2-, 4- and 2,4-disubstituted-6-methylpyrimidine derivatives for antimicrobial activity. Journal of the Indian Chemical Society, 53, 914–917. (Foundational pyrimidine synthesis).[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Mechanism of hydroxypyrimidine tautomerism).

Sources

Technical Guide: Safety and Handling of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and risk management protocols for 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS 83724-17-8). It is designed for researchers and drug development professionals working with this compound as an intermediate in medicinal chemistry, specifically in the synthesis of kinase inhibitors and bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3]

Compound Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS Registry Number: 83724-17-8 Synonyms: 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one; 4-Hydroxy-2-methyl-6-(dimethylamino)pyrimidine. Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol [1][2][3]

Structural Considerations

This compound exists in tautomeric equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. In the solid state and polar solvents, the keto form (pyrimidinone) often predominates. The presence of the electron-donating dimethylamino group at position 6 increases the basicity of the ring nitrogens, influencing solubility and reactivity.

PropertyValue / CharacteristicNote
Physical State Solid (Crystalline Powder)Hygroscopic nature is common in amino-pyrimidines.
Color White to Off-WhiteDiscoloration indicates oxidation or moisture absorption.
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane, Et₂O).
Melting Point > 200°C (Predicted)High melting point typical of pyrimidinones due to H-bonding.
pKa ~3.5 - 4.5 (Predicted)Basic nitrogen allows salt formation with strong acids.

Hazard Identification & Toxicology (GHS)

Status: As a specialized R&D intermediate, comprehensive toxicological data (LD50, carcinogenicity) is limited . The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-pyrimidines (e.g., Crimidine metabolites, Pirimiphos-methyl intermediates).

Precautionary Principle: Treat as a Potentially Bioactive Substance . Do not assume low toxicity due to the absence of a "Skull and Crossbones" pictogram.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (Potential) (H302) – Based on structural analogs.

Key Health Hazards
  • Respiratory Sensitization: Inhalation of fine dust may cause irritation to the bronchial mucosa.

  • Ocular Injury: The basicity of the dimethylamino group can cause significant eye irritation or corneal clouding upon direct contact.

  • Systemic Effects: Pyrimidine derivatives often interact with nucleotide metabolism. While acute toxicity may be moderate, chronic exposure effects are unknown.

Risk Assessment & Control Strategy

To manage the uncertainty associated with this research chemical, a Hierarchy of Controls must be implemented.

Engineering Controls
  • Primary Containment: All weighing, transfer, and solubilization must be performed inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • HEPA Filtration: If handling quantities >10g or generating dust, use a local exhaust ventilation (LEV) system equipped with HEPA filters.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min)Standard protection against incidental splash.
Gloves (High Risk) Double-gloving (Nitrile/Laminate)Required when handling dissolved stock solutions (DMSO enhances skin permeation).
Eye Protection Chemical Safety GogglesSafety glasses are insufficient for powders that can become airborne.
Respiratory N95 / P100 RespiratorRequired only if working outside a fume hood (e.g., spill cleanup).
Body Lab Coat (Cotton/Poly)Long sleeves required; buttoned to the neck.
DOT Diagram: Risk Assessment Workflow

The following decision tree outlines the protocol for handling "Limited Data" R&D chemicals.

SafetyWorkflow Start Start: Handling CAS 83724-17-8 CheckData Check SDS & Tox Data Start->CheckData DataStatus Data Limited / R&D Only? CheckData->DataStatus Precaution Apply PRECAUTIONARY PRINCIPLE (Assume Toxic/Irritant) DataStatus->Precaution Yes Engineering Engineering Controls: Fume Hood Required Precaution->Engineering TaskType Task: Weighing vs. Solubilization Engineering->TaskType Weighing Solid Handling: Avoid Dust Generation Use Anti-static Gun TaskType->Weighing Soln Solution Handling: Double Glove (DMSO Risk) Secondary Containment TaskType->Soln Waste Disposal: Segregated Solid/Liquid Waste Weighing->Waste Soln->Waste

Caption: Decision matrix for handling 6-(Dimethylamino)-2-methyl-4-pyrimidinol under limited toxicity data conditions.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the solid may be stable at room temperature, refrigeration retards oxidative degradation of the amine.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) if possible. The compound is hygroscopic; moisture absorption can lead to hydrolysis or caking.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and leaching.

Solubilization Protocol (Self-Validating)

When preparing stock solutions for biological assays (e.g., IC50 screening):

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for high concentrations (>10 mM).

  • Procedure:

    • Weigh the solid in a tared vial inside the fume hood.

    • Add DMSO slowly down the side of the vial.

    • Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40 kHz for 5 minutes.

    • Validation: Inspect for clarity. Any turbidity indicates incomplete dissolution or salt formation.

  • Stability: Use fresh stock solutions. Avoid freeze-thaw cycles which can precipitate the compound.

Incompatibilities
  • Strong Oxidizing Agents: Reaction with peroxides or permanganates may cleave the pyrimidine ring or oxidize the dimethylamino group.

  • Acid Chlorides/Anhydrides: Will react with the hydroxyl/keto group or the amine.

Emergency Response

Spill Cleanup Procedure
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and a lab coat. If the spill is outside a hood, wear an N95 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.

    • Liquid Spill (DMSO solution): Absorb with vermiculite or sand. Do not use paper towels alone for DMSO spills as they may facilitate skin contact.

  • Decontamination: Clean the surface with 10% bleach solution followed by water. The bleach helps degrade the heterocyclic ring.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes. Lifting eyelids is crucial. Seek medical attention (alkaline injury risk).[4][5][6]

  • Skin Contact: Wash with soap and copious water. If dissolved in DMSO, monitor for systemic symptoms (nausea, dizziness) as DMSO carries solutes into the bloodstream.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

DOT Diagram: Emergency Response Logic

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Eye Eye Exposure Type->Eye Skin Skin Exposure Type->Skin Spill Bench Spill Type->Spill ActionEye Flush 15min (Eye Wash Stn) Seek Medical Aid Eye->ActionEye ActionSkin Wash Soap/Water Remove Contaminated Clothing Skin->ActionSkin ActionSpill Wet Wipe (Solid) Absorb (Liquid) Dispose as Haz Waste Spill->ActionSpill Report Report to EHS Update Safety Log ActionEye->Report ActionSkin->Report ActionSpill->Report

Caption: Immediate response actions for exposure or release of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Waste Disposal

  • Classification: Dispose of as Hazardous Chemical Waste .

  • Streams:

    • Solid Waste: Label as "Toxic Solid, Organic, Basic".

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/Methanol).

  • Compliance: Never dispose of down the drain. Comply with 40 CFR 261 (US) or local hazardous waste regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135448147, 2-(Diethylamino)-6-methyl-4-pyrimidinol (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Methodological & Application

6-(Dimethylamino)-2-methyl-4-pyrimidinol as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol as a Kinase Inhibitor Scaffold

Introduction

6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 19810-73-2) represents a critical class of "privileged scaffolds" in kinase inhibitor discovery.[1][2] While often identified as a metabolite of the organophosphate pirimiphos-methyl in environmental studies, its structural core—a substituted pyrimidine—is fundamental to medicinal chemistry.[1][2]

This Application Note is designed for researchers utilizing this compound as a Fragment-Based Drug Discovery (FBDD) probe. Unlike nanomolar clinical drugs (e.g., Imatinib, Palbociclib), this molecule serves as a chemical starting point (fragment) or a crystallographic probe to map the ATP-binding site of novel kinases.[1][2] Its low molecular weight (<200 Da) and high ligand efficiency potential make it an ideal candidate for fragment screening campaigns targeting the hinge region of Serine/Threonine and Tyrosine kinases.[1][2]

Chemical Biology & Mechanism of Action

Structural Properties & Tautomerism

The biological activity of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is governed by its tautomeric equilibrium.[1][2] In aqueous solution and within kinase active sites, the compound exists in equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms.[1][2]

  • Keto Form (Predominant): Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H).[1][2] This mimics the hydrogen bonding pattern of the Adenine ring in ATP.[1][2]

  • Enol Form: Acts as a Hydrogen Bond Donor (O-H) and Acceptor (N).[1][2]

Kinase Hinge Binding Mode

Pyrimidines bind to the "Hinge Region" of the kinase ATP-binding pocket.[1][2]

  • N1/N3 Interaction: The ring nitrogens typically accept a hydrogen bond from the backbone amide of the hinge residue (e.g., Met, Leu, or Glu depending on the kinase).[1][2]

  • C4-Substituent: The 4-OH/Keto group often interacts with the "Gatekeeper" residue or adjacent backbone carbonyls.[1][2]

  • 6-Dimethylamino: This group projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and providing a vector for fragment growth.[1][2]

Figure 1: Predicted Binding Mode & Tautomerism

BindingMode cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction (ATP Site) Enol Enol Form (4-OH, Aromatic) Keto Keto Form (4-oxo, NH-Donor) Enol->Keto  pH 7.4   Binding H-Bond Network (Donor/Acceptor) Keto->Binding Mimics Adenine Hinge Kinase Hinge (Backbone NH/CO) Binding->Hinge

Caption: Tautomeric equilibrium of the scaffold and its subsequent interaction with the kinase hinge region.[1][2]

Experimental Protocols

Protocol A: Fragment Solubility & Preparation

Rationale: Fragments are often screened at high concentrations (0.5 mM – 5 mM).[1][2] 6-(Dimethylamino)-2-methyl-4-pyrimidinol has moderate aqueous solubility but can aggregate, causing false positives.[1][2]

  • Stock Preparation:

    • Dissolve 10 mg of compound in 100% DMSO to reach a concentration of 100 mM .[1][2]

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • QC Check: Inspect visually for turbidity.[1][2]

  • Working Solution (Assay Ready):

    • Dilute stock to 10 mM in DMSO.

    • Further dilute to 2x Final Assay Concentration in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[1][2]

    • Critical Step: If precipitation occurs upon buffer addition, lower the concentration to 1 mM.[1][2]

Protocol B: Differential Scanning Fluorimetry (DSF) Screening

Rationale: Traditional activity assays (IC50) are often not sensitive enough for weak-binding fragments (Kd > 10 µM).[1][2] Thermal shift assays (DSF) are the gold standard for validating fragment binding.[1][2]

Materials:

  • Recombinant Kinase Domain (e.g., CDK2, PKA, or Src) @ 2-5 µM.[1][2]

  • SYPRO Orange Dye (5000x stock).[1][2]

  • qPCR Instrument (e.g., Bio-Rad CFX or Roche LightCycler).[1][2]

Procedure:

  • Master Mix Prep:

    • Kinase: 2 µM final.[1][2]

    • SYPRO Orange: 5x final.[1][2]

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.[1][2]

  • Plate Setup (384-well PCR plate):

    • Test Well: 9 µL Master Mix + 1 µL Compound (10 mM stock) → Final [Cmpd] = 1 mM.

    • Control Well: 9 µL Master Mix + 1 µL DMSO.

    • Reference: 9 µL Master Mix + 1 µL Staurosporine (Positive Control).

  • Run:

    • Ramp temperature from 25°C to 95°C at 0.5°C/minute.[1][2]

    • Monitor Fluorescence (Ex 470 nm / Em 570 nm).

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) using the derivative of the fluorescence curve (
      
      
      
      ).[1][2]
    • Hit Criteria:

      
      .[1][2]
      
Protocol C: In Silico Docking (Virtual Validation)

Rationale: To prioritize derivatives, docking predicts if the scaffold fits the specific kinase pocket.[1][2]

Software: AutoDock Vina, Schrödinger Glide, or Gold.[1][2]

Workflow:

  • Protein Prep:

    • Download PDB structure of target kinase (e.g., CDK2: PDB ID 1HCK ).[1][2]

    • Remove water molecules (except conserved structural waters).[1][2]

    • Add hydrogens and minimize energy (OPLS3e force field).[1][2]

  • Ligand Prep:

    • Generate 3D structure of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

    • Crucial: Generate both tautomers (4-OH and 4-oxo).[1][2] Set pH to 7.4.

  • Grid Generation:

    • Center grid on the hinge residue (e.g., Leu83 for CDK2).[1][2]

    • Box size: 20 x 20 x 20 Å.[1][2]

  • Docking & Scoring:

    • Run docking.[1][2][3]

    • Success Metric: Binding Energy < -6.0 kcal/mol.[1][2]

    • Visual Inspection: Confirm H-bond to hinge backbone NH and CO.

Data Analysis & Interpretation

When using 6-(Dimethylamino)-2-methyl-4-pyrimidinol as a fragment, do not expect nanomolar inhibition.[1][2]

MetricTypical Result (Fragment)Interpretation
IC50 (Biochemical) 50 µM – >500 µMWeak binder.[1][2] Normal for this molecular weight (~153 Da).[1][2]
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomHigh quality hit.[1][2] Indicates the core interactions are optimal.[1][2]
Delta Tm (DSF) 1°C – 3°CConfirmed binding.[1][2] Stabilizes the protein fold.[1][2]
Hill Slope ~1.01:1 Binding stoichiometry.[1][2]

Figure 2: Fragment-to-Lead Workflow

FBDD_Workflow Start Start: 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Scaffold / Fragment) Step1 Step 1: Validation (DSF / NMR / SPR) Confirm Binding Start->Step1 Step2 Step 2: Structural Biology (X-ray Crystallography) Map Vectors for Growth Step1->Step2 Hit Confirmed Step3 Step 3: SAR Expansion Grow from 6-NMe2 or 2-Me positions Step2->Step3 Binding Mode Known Goal Goal: Potent Kinase Inhibitor (IC50 < 100 nM) Step3->Goal

Caption: Strategic workflow for evolving the pyrimidinol fragment into a potent inhibitor.

References

  • Structure & Identity

    • Title: 2-Dimethylamino-6-methyl-4-pyrimidinol (CAS 19810-73-2)[1][2]

    • Source: PubChem Compound Summary[1][2]

    • URL: [Link][1][2]

  • Scaffold Utility

    • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors[1][2][4]

    • Source: Current Medicinal Chemistry (2025 Upd
    • URL: [Link]

  • Methodology (Fragment Screening)

    • Title:Fragment-based drug discovery: a practical approach
    • Source: Nature Reviews Drug Discovery[1][2]

    • URL: [Link]

  • Related Pyrimidine Inhibitors

    • Title:Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
    • Source: Future Medicinal Chemistry
    • URL: [Link]

Sources

Application Notes and Protocols for 6-(Dimethylamino)-2-methyl-4-pyrimidinol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Untapped Potential of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile structure, capable of forming multiple hydrogen bonds and participating in various intermolecular interactions, has led to the development of drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]

This guide focuses on a specific, lesser-explored derivative: 6-(Dimethylamino)-2-methyl-4-pyrimidinol . While direct, extensive research on this particular molecule is not widely published, its structural features suggest significant potential for investigation in drug discovery programs. The presence of the dimethylamino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, a pyrimidinone) provides a unique combination of electronic and steric properties.

These application notes will provide a framework for the initial exploration of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, drawing on established principles of drug discovery and the known activities of structurally related pyrimidines. We will detail proposed synthetic routes, protocols for preliminary biological screening, and a rationale for its investigation in key therapeutic areas.

Chemical Properties and Synthesis

A foundational understanding of the physicochemical properties of a compound is critical for its application in drug discovery, influencing everything from solubility in assay buffers to its potential for oral bioavailability.

PropertyValueSource
CAS Number 19810-73-2Exclusive Chemistry Ltd.
Molecular Formula C₇H₁₁N₃OExclusive Chemistry Ltd.
Molecular Weight 153.18 g/mol Exclusive Chemistry Ltd.
Melting Point 175-176 °CExclusive Chemistry Ltd.

Note: Additional properties such as solubility and logP would need to be experimentally determined.

Proposed Synthetic Protocol: A General Approach

The synthesis of 2,4,6-substituted pyrimidines is a well-established process in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.[3] The following protocol outlines a plausible route for the synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Dimethylguanidine N,N-Dimethylguanidine Conditions Base (e.g., NaOEt) Ethanol Reflux Dimethylguanidine->Conditions Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Conditions Product 6-(Dimethylamino)-2-methyl-4-pyrimidinol Conditions->Product

Caption: Proposed synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylguanidine hydrochloride (1.0 eq) in absolute ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (2.0 eq) in ethanol. This in situ formation of the free base is crucial for the subsequent condensation.

  • Addition of the 1,3-Dicarbonyl Compound: Slowly add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Rationale for Investigation in Drug Discovery

The rationale for screening 6-(Dimethylamino)-2-methyl-4-pyrimidinol stems from the diverse biological activities reported for its structural analogs.

  • Anticancer Potential: Many substituted pyrimidines are potent inhibitors of kinases, which are often dysregulated in cancer. For instance, derivatives of 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been identified as highly potent CDK4/6 inhibitors for cancer treatment.[4] The substitution pattern of our target compound warrants its inclusion in kinase inhibitor screening panels.

  • Anti-inflammatory and Analgesic Activity: 2,4,6-trisubstituted pyrimidines have shown significant in vivo anti-inflammatory and analgesic effects.[5] The core pyrimidine scaffold can interact with key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

  • Neurodegenerative Diseases: Substituted pyrimidines have been designed and evaluated as inhibitors of BACE-1 (β-secretase), a key enzyme in the pathogenesis of Alzheimer's disease.[6] The ability of the pyrimidine core to form hydrogen bonds with the catalytic aspartate residues of BACE-1 makes our target compound a candidate for screening in this area.

  • Antiviral Activity: The pyrimidine nucleus is a component of nucleoside analogs used in antiviral therapies. Non-nucleoside pyrimidine derivatives have also been synthesized and shown to be selective inhibitors of viruses such as the rubella virus.[7]

Proposed Application Notes and Experimental Protocols

Given the lack of specific biological data for 6-(Dimethylamino)-2-methyl-4-pyrimidinol, the following protocols are designed as initial, broad-based screens to identify potential areas of biological activity.

Application Note 1: General Cytotoxicity Screening in Cancer Cell Lines

Objective: To determine the in vitro cytotoxic effect of 6-(Dimethylamino)-2-methyl-4-pyrimidinol on a panel of human cancer cell lines. This is a primary screen to identify potential anticancer activity.

Workflow Diagram:

G A Prepare stock solution of 6-(Dimethylamino)-2-methyl-4-pyrimidinol in DMSO D Treat cells with a serial dilution of the compound A->D B Seed cancer cell lines in 96-well plates C Incubate for 24 hours B->C C->D E Incubate for 48-72 hours D->E F Add MTT reagent and incubate E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 value H->I

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-(Dimethylamino)-2-methyl-4-pyrimidinol in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture media to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: This protocol includes positive (untreated) and negative (vehicle) controls to ensure that any observed cytotoxicity is due to the compound and not the solvent. The use of multiple cell lines helps to identify broad-spectrum cytotoxicity versus selective activity.

Application Note 2: In Vitro Kinase Inhibition Assay

Objective: To screen 6-(Dimethylamino)-2-methyl-4-pyrimidinol for inhibitory activity against a representative protein kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like PIM1).

Workflow Diagram:

G A Prepare kinase, substrate, and ATP solution B Add 6-(Dimethylamino)-2-methyl-4-pyrimidinol at various concentrations to wells A->B C Initiate reaction by adding ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent (e.g., ADP-Glo™) D->E F Measure luminescence E->F G Calculate % inhibition and IC50 value F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using a generic luminescence-based assay like ADP-Glo™):

  • Reagent Preparation: Prepare solutions of the target kinase, its specific peptide substrate, and ATP in a suitable kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).

  • Compound Addition: In a 384-well plate, add the test compound at various concentrations (e.g., in a 10-point dose-response curve). Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compound. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be detected.

  • Incubation: Incubate the reaction plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality and Self-Validation: The inclusion of a known inhibitor validates the assay's ability to detect inhibition. The dose-response curve helps to confirm a specific inhibitory effect rather than non-specific interference with the assay components.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent steps in the drug discovery process.

  • Potent Cytotoxicity: If 6-(Dimethylamino)-2-methyl-4-pyrimidinol shows potent cytotoxicity against cancer cell lines, further studies would involve mechanism of action studies (e.g., cell cycle analysis, apoptosis assays) and broader screening against a larger panel of cancer cell lines.

  • Kinase Inhibition: If the compound inhibits a specific kinase, follow-up studies would include selectivity profiling against a panel of other kinases to determine its specificity.

  • Structure-Activity Relationship (SAR) Studies: The initial data provides a starting point for a medicinal chemistry program. Analogs of 6-(Dimethylamino)-2-methyl-4-pyrimidinol can be synthesized to explore the SAR. For example, one could:

    • Modify the dimethylamino group to other alkylamino or cyclic amine groups.

    • Replace the methyl group at the 2-position with other small alkyl or aryl groups.

    • Modify the hydroxyl group at the 4-position, for example, through etherification.

These modifications, guided by the initial screening results, will help to optimize the potency, selectivity, and drug-like properties of this promising pyrimidine scaffold.

References

  • Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., ... & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]

  • Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., & Kumar, V. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2369-2383. [Link]

  • Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082. [Link]

  • Garg, R., Singh, P., & Sharma, M. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(8), 887-900. [Link]

  • De Clercq, E., & Holý, A. (2011). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Journal of Medicinal Chemistry, 34(1), 357-362. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

Advanced Derivatization Protocols for 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

From Analytical Quantification to Synthetic Activation

Abstract

This application note details field-proven methodologies for the derivatization of 6-(dimethylamino)-2-methyl-4-pyrimidinol , a critical intermediate in pharmaceutical synthesis and a potential metabolite of pyrimidine-based fungicides. Due to its amphoteric nature and tautomeric equilibrium, this molecule presents unique challenges in both gas chromatography (GC) analysis and synthetic functionalization. This guide provides optimized protocols for Silylation (GC-MS) and Chlorination (Synthetic Activation) , supported by mechanistic insights and self-validating quality control steps.

Introduction: The Tautomeric Challenge

The core challenge in handling 6-(dimethylamino)-2-methyl-4-pyrimidinol lies in its tautomerism. In solution, it exists in equilibrium between the lactim (enol) and lactam (keto) forms.

  • Lactim (Hydroxy) Form: Favored in non-polar solvents; the target for O-silylation.

  • Lactam (Oxo) Form: Often the dominant species in polar media; requires specific activation for nucleophilic substitution.

Understanding this equilibrium is the "causality" behind our choice of reagents. For GC-MS, we must lock the molecule into a single, volatile enol ether (O-TMS derivative). For synthesis, we typically exploit the keto-form's reactivity with phosphorylating agents to create a leaving group.

Tautomeric Equilibrium Diagram

Tautomerism Keto Lactam Form (Keto) (Polar/Solid State) Reactive at N3 Enol Lactim Form (Enol) (Non-polar Solution) Reactive at O4 Keto->Enol Tautomerization (Solvent Dependent)

Figure 1: Tautomeric equilibrium of 4-pyrimidinols. Successful derivatization requires driving this equilibrium toward the desired reactive species.

Analytical Derivatization: Silylation for GC-MS

Direct GC analysis of the underivatized pyrimidinol is poor due to hydrogen bonding (high boiling point) and peak tailing caused by interaction with silanol groups in the column. Silylation replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and stability.

The "Gold Standard" Reagent System

We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane) .

  • Why MSTFA? It is the most volatile of the common silylating amides. Its by-product (N-methyltrifluoroacetamide) elutes early, preventing interference with the target analyte.

  • Why TMCS? It acts as a Lewis acid catalyst, increasing the silylating power (donor strength) of the mixture to ensure quantitative conversion of the sterically modulated 4-OH group.

Protocol: Quantitative Silylation

Reagents Required:

  • Target: 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Dry solid).

  • Reagent: MSTFA + 1% TMCS (commercially available).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and facilitates the reaction).

Step-by-Step Methodology:

  • Preparation: Weigh 1–2 mg of the dry sample into a 1.5 mL GC autosampler vial.

    • Critical: Moisture is the enemy. Ensure the sample is desiccated.[1]

  • Solvation: Add 100 µL of anhydrous Pyridine. Vortex until partially dissolved.

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the vial at 65°C for 30 minutes .

    • Mechanism:[2][3][4][5] Heat drives the tautomeric equilibrium toward the enol form, which is trapped by the silyl group.

  • Analysis: Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on sensitivity).

Self-Validating QC: Mass Spectral Logic

To verify the derivative, look for specific mass shifts.

  • Parent MW: 153 Da

  • Derivative MW: 225 Da (+72 Da for -TMS group).

  • Key Fragments:

    • m/z 225 (M+): Molecular ion (often robust in pyrimidines).

    • m/z 210 (M-15): Loss of methyl group from the TMS or the ring (characteristic of TMS derivatives).

Analytical Workflow Diagram

SilylationWorkflow Sample Dry Sample (1-2 mg) Reagent Add MSTFA + 1% TMCS + Pyridine Sample->Reagent Dissolve Heat Incubate 65°C, 30 min Reagent->Heat Silylation GC GC-MS Analysis Target m/z: 225 Heat->GC Injection

Figure 2: Optimized workflow for the silylation of hydroxypyrimidines.

Synthetic Derivatization: Activation via Chlorination

For synthetic applications (e.g., creating a scaffold for drug discovery), the 4-OH group is a poor leaving group. It is standard practice to convert it to a 4-Chloro substituent using Phosphorus Oxychloride (POCl₃). This activates the position for subsequent S_NAr reactions.

Mechanism & Causality

The reaction proceeds via the in situ formation of a dichlorophosphate intermediate. The dimethylamino group at position 6 acts as an internal electron donor, stabilizing the intermediate but potentially requiring higher temperatures or a catalyst (like N,N-dimethylaniline) to drive the final displacement by chloride.

Protocol: Synthesis of 4-Chloro-6-(dimethylamino)-2-methylpyrimidine

Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • Substrate: 6-(Dimethylamino)-2-methyl-4-pyrimidinol (1.0 eq).

  • Reagent: POCl₃ (Phosphorus Oxychloride) (5.0 – 10.0 eq).

  • Base/Catalyst: N,N-Dimethylaniline (1.0 eq) (Optional but recommended).

Methodology:

  • Setup: Place substrate in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add POCl₃ carefully. If using Dimethylaniline, add it dropwise after the POCl₃ to moderate the initial exotherm.

  • Reaction: Reflux the mixture (approx. 105°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (the product is less polar than the starting material) or by taking a small aliquot, quenching in methanol, and checking by LC-MS.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed chloride.

  • Extraction: Neutralize with saturated NaHCO₃ (carefully!) and extract with Dichloromethane (DCM).

  • Purification: The crude product is usually pure enough for subsequent steps, or can be purified via silica flash chromatography (Hexanes/Ethyl Acetate).

Activation Pathway Diagram

Chlorination Start 4-OH Precursor (Poor Leaving Group) Inter Phosphoryl Intermediate Start->Inter POCl3 / Reflux (-HCl) Product 4-Chloro Derivative (Active Scaffold) Inter->Product Cl- Attack (-PO2Cl2-)

Figure 3: Synthetic activation pathway converting the hydroxyl group to a reactive chloride.

Data Summary & Comparison

The following table summarizes the key differences between the analytical and synthetic derivatization approaches.

FeatureAnalytical (Silylation)Synthetic (Chlorination)
Primary Reagent MSTFA + 1% TMCSPOCl₃ (Phosphorus Oxychloride)
Reaction Type O-Silylation (Reversible)Deoxychlorination (Irreversible)
Goal Volatility for GC-MSReactivity for Synthesis (S_NAr)
Conditions 65°C, 30 min105°C (Reflux), 2-4 hrs
Stability Moisture SensitiveStable (once isolated)
Mass Shift +72 Da-17 Da (OH

Cl substitution)

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (The foundational text for silylation mechanisms).

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation. Retrieved from .

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. .

  • PubChem. (2025). Compound Summary: 2-methyl-6-(dimethylamino)pyrimidin-4-ol. Retrieved from .

  • ResearchGate. (2016). POCl3 catalysed synthesis of pyrimidin-4(3H)-one derivatives. Retrieved from .

Note: Ensure all chemical safety protocols are followed, particularly when handling POCl₃ and Pyridine. This guide is intended for trained laboratory personnel.

Sources

6-(Dimethylamino)-2-methyl-4-pyrimidinol as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Heterocyclic Drug Discovery

Compound Identity:

  • IUPAC Name: 6-(Dimethylamino)-2-methylpyrimidin-4-ol[1]

  • Alternative Names: 2-(Dimethylamino)-6-methyl-4-hydroxypyrimidine; 6-(Dimethylamino)-2-methyl-4(3H)-pyrimidinone

  • CAS Number: 83724-17-8[1]

  • Molecular Formula: C₇H₁₁N₃O

  • Molecular Weight: 153.18 g/mol [1]

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antivirals, and agrochemicals. Its utility stems from the unique electronic push-pull system created by the electron-donating dimethylamino group at the C6 position and the methyl group at C2.

This guide addresses a critical gap in standard literature: the practical handling of the pyrimidinone-pyrimidinol tautomerism and its impact on regioselective functionalization. While often drawn as the "4-ol" (hydroxyl form), this intermediate exists predominantly as the "4-one" (keto form) in solution, a property that dictates its reactivity profile in alkylation and halogenation reactions.

Chemical Profile & Tautomeric Equilibrium

Understanding the tautomeric state of this intermediate is prerequisite to successful synthesis.

The Tautomer Trap

In polar solvents (DMSO, MeOH, Water), the equilibrium heavily favors the 4(3H)-pyrimidinone (keto) tautomer. This has two immediate consequences for the synthetic chemist:

  • Nucleophilicity: The N3 nitrogen is often more nucleophilic than the O4 oxygen, leading to N-alkylation byproducts if conditions are not strictly controlled.

  • Solubility: The keto form exhibits high melting points and poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimer formation).

Visualizing the Equilibrium

Tautomerism Keto Keto Form (Dominant) 6-(Dimethylamino)-2-methyl-4(3H)-pyrimidinone Favored in Polar Solvents Enol Enol Form (Reactive) 6-(Dimethylamino)-2-methyl-4-pyrimidinol Favored in Gas Phase/Non-polar Keto->Enol  Tautomerization  

Figure 1: The keto-enol tautomeric equilibrium.[2][3][4][5][6][7][8][9][10] Synthetic strategies must account for the dominant keto form to avoid N-alkylation impurities.

Synthesis Protocol: The "Displacement-Hydrolysis" Route

While condensation methods (acetamidine + malonate derivatives) exist, they often suffer from low yields due to the instability of the required dimethylamino-functionalized esters. The most robust, scalable protocol involves a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine precursor, followed by hydrolysis.

Reagents & Materials
  • Precursor: 4,6-Dichloro-2-methylpyrimidine (CAS 1780-40-1)

  • Nucleophile: Dimethylamine (40% aq. solution or 2.0 M in THF)

  • Hydrolysis Agent: 10% NaOH or Conc. HCl

  • Solvent: THF (Step 1), Water/Dioxane (Step 2)

Step-by-Step Methodology
Step 1: Regioselective Mono-Amination

Since the starting material is symmetric, the first displacement is statistically favored, but over-reaction must be prevented.

  • Preparation: Dissolve 4,6-dichloro-2-methylpyrimidine (10.0 g, 61.3 mmol) in THF (100 mL) and cool to 0°C in an ice bath.

  • Addition: Add Dimethylamine (2.0 M in THF, 32 mL, 64 mmol, 1.05 eq) dropwise over 30 minutes. Crucial: Keep temperature <5°C to prevent bis-substitution.

  • Base Scavenger: Add Diisopropylethylamine (DIPEA) (1.1 eq) to scavenge the generated HCl.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 4:1). The mono-substituted product (4-chloro-6-dimethylamino-2-methylpyrimidine) will appear as a new spot; the bis-substituted byproduct is more polar.

  • Workup: Evaporate THF. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >85% of 4-Chloro-6-(dimethylamino)-2-methylpyrimidine .

Step 2: Hydrolysis to the Pyrimidinol
  • Reaction: Suspend the intermediate from Step 1 in a mixture of 1,4-dioxane (50 mL) and 10% NaOH (50 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. The electron-donating -N(Me)₂ group deactivates the ring, making this hydrolysis slower than for unsubstituted pyrimidines.

  • Isolation: Cool to RT. Acidify carefully with Conc. HCl to pH ~6–7.

  • Crystallization: The product, 6-(Dimethylamino)-2-methyl-4-pyrimidinol , will precipitate as a white/off-white solid due to its zwitterionic character near neutral pH.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Functionalization & Application Workflow

Once synthesized, this intermediate serves as a versatile "switch" in synthesis. The 4-OH group can be activated for coupling or alkylated.

Key Reaction Pathways
Reaction TypeTarget FunctionalityReagentsCritical Notes
Chlorination 4-Chloro-derivativePOCl₃, RefluxRegenerates a reactive chloride for Suzuki/Buchwald couplings.
O-Alkylation 4-Alkoxy-pyrimidineR-X, Ag₂CO₃ (Silver salts)Silver salts favor O-alkylation over N-alkylation.
N-Alkylation N-Alkyl-pyrimidinoneR-X, K₂CO₃, DMFStandard basic conditions favor N3-alkylation (often unwanted).
Electrophilic Subst. 5-Halo/NitroNCS or HNO₃The C5 position is highly activated by the 6-NMe₂ group.
Strategic Workflow Diagram

SynthesisWorkflow Start Start: 4,6-Dichloro-2-methylpyrimidine Step1 Step 1: Mono-SNAr (Dimethylamine, 0°C) Start->Step1 Inter Intermediate: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine Step1->Inter Step2 Step 2: Hydrolysis (NaOH, Reflux) Inter->Step2 Product TARGET: 6-(Dimethylamino)-2-methyl-4-pyrimidinol Step2->Product App1 Path A: Chlorination (POCl3) Re-activation for Cross-Coupling Product->App1 Activation App2 Path B: O-Alkylation (Ag2CO3, R-X) Product->App2 Etherification

Figure 2: Synthesis and downstream functionalization workflow. Path A is commonly used to introduce complex heterocycles via Pd-catalyzed coupling.

Expert Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Bis-substitution in Step 1.

    • Cause: Temperature too high or addition of amine too fast.

    • Fix: Strictly maintain 0°C. Dilute the amine further.

  • Issue: Incomplete Hydrolysis in Step 2.

    • Cause: Deactivation by the dimethylamino group.[11]

    • Fix: Increase temperature (sealed tube, 120°C) or switch to acidic hydrolysis (Conc. HCl, reflux), though basic is usually cleaner for amino-pyrimidines.

  • Issue: N- vs O-Alkylation mixtures.

    • Cause: Ambident nucleophile nature of the pyrimidinone.

    • Fix: Use Mitsunobu conditions (PPh₃/DIAD) for selective O-alkylation with alcohols, or Silver Carbonate bases for alkyl halides.

Safety Data (SDS Highlights)
  • Hazards: Irritant (Skin/Eye). The chloropyrimidine precursors are potential sensitizers.

  • Handling: Use a fume hood. POCl₃ (if used downstream) reacts violently with water; quench carefully into ice.

  • Storage: Store the final pyrimidinol in a cool, dry place. It is hygroscopic.

References

  • Sigma-Aldrich. Product Specification: 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS 83724-17-8).[1]Link

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009. (Authoritative text on pyrimidine tautomerism and reactivity).
  • Gershon, H. "Chlorination of 6-methyluracil with phosphorus oxychloride." Journal of Heterocyclic Chemistry, 1985 . (Foundational protocol for chlorinating hydroxy-pyrimidines). Link

  • Lynch, D. E. "4,6-Dichloro-2-(methylthio)pyrimidine." Acta Crystallographica Section C, 2000 .[12] (Structural insights into 4,6-dichloro precursors). Link

Sources

Application Note: In Vitro Metabolic Stability and Fragment Screening Protocol for 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a functionalized pyrimidine scaffold frequently utilized as a fragment in kinase inhibitor design (e.g., targeting VEGFR, Src) and as a metabolite standard for organophosphate pesticides (analogous to pirimiphos-methyl metabolites).

In drug development, this compound serves two critical roles:

  • As a Lead Fragment: It acts as a hinge-binding motif in ATP-competitive inhibitors. Its tautomeric nature (pyrimidinol

    
     pyrimidone) allows for diverse hydrogen bonding patterns within the kinase active site.
    
  • As a Metabolic Marker: It represents a stable hydrolysis product. Quantifying its formation or further degradation is essential for toxicokinetic modeling.

This Application Note provides a rigorous Microsomal Metabolic Stability Assay to determine the intrinsic clearance (


) of the compound. Additionally, a Differential Scanning Fluorimetry (DSF)  protocol is outlined to validate its potential as a ligand in fragment screening.

Physicochemical Characterization & Stock Preparation

Before initiating biological assays, the compound must be solubilized correctly to avoid precipitation-induced artifacts.

Solubility Profile
  • Lipophilicity (LogP): ~0.4–0.8 (Estimated). The compound is moderately polar.

  • pKa: Pyrimidine nitrogen typically has a pKa ~4–5; the hydroxyl group (enol) has a pKa ~9.

  • Tautomerism: Exists in equilibrium between the enol (4-pyrimidinol) and keto (4-pyrimidone) forms. The keto form often predominates in neutral aqueous solution.

Stock Solution Protocol

Objective: Prepare a 10 mM stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 1.53 mg of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers for the master stock to prevent hydrolysis or pH-dependent tautomer shifts during storage.

  • Mixing: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

Primary Protocol: Microsomal Metabolic Stability Assay

Purpose: To determine the half-life (


) and intrinsic clearance (

) of the compound using liver microsomes. This assay predicts hepatic first-pass metabolism.
Reagents & Materials
  • Test Compound: 10 mM DMSO stock of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System:

    • Solution A: NADP+, Glucose-6-phosphate, MgCl2.

    • Solution B: Glucose-6-phosphate dehydrogenase (G6PDH).

  • Quench Solution: 100% Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

Assay Workflow (Step-by-Step)

Step 1: Preparation of Incubation Mixture (2X) Prepare a solution containing microsomes in buffer.

  • Dilute microsomes to 1.0 mg/mL in Phosphate Buffer (pH 7.4).

  • Volume Calculation: You need 30 µL per time point. For 5 time points + duplicates, prepare ~400 µL.

Step 2: Compound Dilution

  • Dilute the 10 mM stock to 2 µM in Phosphate Buffer (0.2% DMSO final).

  • Why: High concentrations saturate enzymes (Michaelis-Menten limit). 1 µM is ideal for first-order kinetics.

Step 3: Pre-Incubation

  • Add 30 µL of 1.0 mg/mL Microsomes to a 96-well plate.

  • Add 30 µL of 2 µM Test Compound.

  • Pre-incubate at 37°C for 10 minutes. (Final Protein Conc: 0.5 mg/mL; Final Compound Conc: 1 µM).

Step 4: Reaction Initiation

  • Add 60 µL of NADPH Regenerating System (pre-warmed to 37°C) to the wells.

  • Control: For the "No Cofactor" control, add Buffer instead of NADPH.

Step 5: Sampling & Quenching At specific time points (0, 5, 15, 30, 45, 60 min ):

  • Remove 50 µL of the reaction mixture.

  • Immediately transfer into a new plate containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

  • Vortex for 10 minutes to precipitate proteins.

Step 6: Clarification

  • Centrifuge the quench plate at 4,000 rpm (3,200 x g) for 20 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh LC-MS plate for analysis.

LC-MS/MS Detection Parameters

Since the compound is a base, use Positive Ion Mode (ESI+) .

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transition (Predicted):

    • Parent: 154.2 m/z [M+H]+

    • Daughter 1: ~139.2 m/z (Loss of Methyl)

    • Daughter 2: ~109.1 m/z (Loss of Dimethylamino fragment)

Secondary Protocol: Fragment Screening (Thermal Shift)

Purpose: To validate if 6-(Dimethylamino)-2-methyl-4-pyrimidinol binds to a specific kinase target (e.g., PKA or VEGFR2) by measuring the shift in protein melting temperature (


).
Workflow
  • Protein Prep: Dilute recombinant kinase domain to 2 µM in Assay Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dye Prep: Dilute SYPRO Orange dye to 5X concentration.

  • Plate Setup (384-well PCR plate):

    • 10 µL Protein Solution.

    • 0.5 µL Compound (10 mM Stock)

      
       Final Conc: ~500 µM (High conc required for fragments).
      
    • Control: DMSO only.

  • Run: Real-time PCR machine (Melt Curve mode).

    • Ramp: 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
     (midpoint of transition). A shift of >2°C  indicates significant binding.
    

Data Analysis & Visualization

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the Peak Area Ratio (Compound/Internal Standard) vs. Time .





Assay Logic Diagram

MetabolicStability cluster_structure Chemical State Stock Compound Stock (10 mM DMSO) Mix Incubation Mix (Microsomes + Buffer) Stock->Mix Dilute to 1 µM Start Start Reaction (+ NADPH) Mix->Start Pre-warm 37°C Tautomer Tautomer Equilibrium Pyrimidinol <-> Pyrimidone Mix->Tautomer pH 7.4 Sample Sampling (0, 15, 30, 60 min) Start->Sample Kinetics Quench Quench (ACN + IS) Sample->Quench Stop Rxn Analyze LC-MS/MS Quantification Quench->Analyze Centrifuge

Caption: Workflow for the Microsomal Stability Assay, highlighting the critical quenching and analysis steps.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Signal Intensity Poor ionization or solubility.Switch to APCI source if ESI fails. Ensure stock is fully dissolved (sonicate).[1]
Non-Linear Kinetics Enzyme saturation or inhibition.Lower test concentration to 0.5 µM. Ensure protein conc is <0.5 mg/mL.
High T0 Loss Non-specific binding (NSB).Add 0.01% Triton X-100 to buffer (if compatible) or measure NSB using heat-inactivated microsomes.
No Metabolism Compound is stable or CYP-independent.Verify cofactor (NADPH) activity with a positive control (e.g., Verapamil). Test in Hepatocytes.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
  • PubChem Compound Summary. (2023). 2-(Dimethylamino)-6-methyl-4-pyrimidinol (CAS 19810-73-2).[2] National Center for Biotechnology Information. Link

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. (Reference for Thermal Shift/DSF protocols).

Sources

Application Note & Protocol Guide: Formulation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Formulation of a Novel Pyrimidinol Derivative

This document provides a comprehensive guide to developing a viable formulation for in-vivo studies of the novel compound, 6-(Dimethylamino)-2-methyl-4-pyrimidinol. The successful translation of preclinical compounds from bench to biological systems is critically dependent on the formulation's ability to deliver the active pharmaceutical ingredient (API) to the site of action in a consistent and bioavailable manner. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] However, they often present formulation challenges, primarily due to poor aqueous solubility.

This guide is structured to provide a logical, step-by-step workflow for the formulation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol. We will begin by postulating its key physicochemical properties based on its chemical structure and data from related analogues. Subsequently, we will detail a tiered approach to formulation development, from simple aqueous solutions to more complex systems, providing both the "how" and the "why" for each experimental choice.

Disclaimer: As of the writing of this guide, specific experimental data on the physicochemical properties of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is not widely available in the public domain. The formulation strategies and protocols outlined herein are based on established principles for compounds with similar chemical scaffolds. It is imperative that the end-user performs the recommended characterization studies to confirm the compound's specific properties and formulation compatibility.

Part 1: Physicochemical Profile & Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design. For 6-(Dimethylamino)-2-methyl-4-pyrimidinol, we can infer several key characteristics based on its structure: a pyrimidine core with a hydroxyl group, a dimethylamino substituent, and a methyl group.

Expected Physicochemical Characteristics:

PropertyPredicted CharacteristicRationale & Implications for Formulation
Aqueous Solubility Likely low to moderate.The pyrimidine core is relatively hydrophobic. The dimethylamino group may increase solubility at acidic pH, while the hydroxyl group can participate in hydrogen bonding. Solubility is expected to be pH-dependent.
pKa Expected to have a basic pKa.The dimethylamino group is a weak base. This suggests that the compound's solubility will increase in acidic environments due to the formation of a more soluble salt.[2][3]
LogP Moderate to high.The presence of the methyl and dimethylamino groups contributes to its lipophilicity. This may favor partitioning into lipidic environments.
Stability Potential for pH-dependent stability.The pyrimidine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies across a relevant pH range are crucial.
Essential Pre-formulation Experiments

Before embarking on full-scale formulation development, the following preliminary experiments are critical:

  • pH-Solubility Profiling: Determine the aqueous solubility of 6-(Dimethylamino)-2-methyl-4-pyrimidinol across a physiologically relevant pH range (e.g., pH 2 to 7.4). This will be the most critical dataset for guiding vehicle selection.

  • Forced Degradation Studies: Briefly expose the compound to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation pathways and inform on handling and storage requirements.

  • LogP/D Determination: Experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD) to quantify the compound's lipophilicity.

Part 2: A Tiered Approach to Formulation Development

The following workflow presents a systematic progression from simple to more complex formulation strategies. The goal is to identify the simplest vehicle that can consistently deliver the desired dose in your in vivo model.

Formulation_Workflow cluster_0 Tier 1: Aqueous Vehicles cluster_1 Tier 2: Co-solvent Systems cluster_2 Tier 3: Complex Formulations A Aqueous Solution (pH adjusted) decision1 Is required dose soluble in aqueous vehicle at acceptable pH? A->decision1 B Aqueous Suspension C Co-solvent Solution B->C decision2 Is required dose soluble in co-solvent system? C->decision2 D Lipid-based Formulations E Amorphous Solid Dispersions D->E end Final Formulation E->end start Start: API Characterization start->A decision1->B No decision1->end Yes decision2->D No decision2->end Yes

Caption: Tiered approach to formulation development for 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Part 3: Experimental Protocols

Tier 1: Aqueous Vehicles

The principle of parsimony dictates starting with the simplest formulation. If the required dose can be dissolved or uniformly suspended in an aqueous vehicle, this is often the preferred approach due to a lower risk of vehicle-induced toxicity or pharmacological effects.

This approach is suitable if the pH-solubility profile indicates sufficient solubility at a physiologically tolerable pH.

  • Determine the Target Concentration: Based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg for oral gavage in rodents).

  • Initial Solubility Test: Weigh the required amount of 6-(Dimethylamino)-2-methyl-4-pyrimidinol for a small volume (e.g., 1 mL) and add the vehicle (e.g., purified water).

  • pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 N HCl) dropwise to lower the pH. Monitor for dissolution. The goal is to achieve complete dissolution at the lowest possible acidity that is safe for the intended route of administration.

  • Final Formulation Preparation:

    • Weigh the total required amount of the API.

    • Add approximately 80% of the final volume of the aqueous vehicle (e.g., water, saline, or a buffer like citrate buffer for pH control).

    • Adjust the pH with dilute acid to the predetermined level to achieve dissolution.

    • Once fully dissolved, add the vehicle to the final volume.

    • Confirm the final pH.

Causality: By protonating the basic dimethylamino group, the compound is converted to its more soluble salt form, thereby increasing its aqueous solubility.[3]

If the compound's intrinsic solubility is too low for a solution, a suspension can be used. The key is to ensure dose uniformity.

  • Vehicle Selection: Choose a suitable aqueous vehicle containing a suspending agent to increase viscosity and prevent rapid settling. Common choices include:

    • 0.5% (w/v) Methylcellulose (MC) in water.

    • 1% (w/v) Carboxymethylcellulose (CMC) sodium in water.

    • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water.[4]

  • Particle Size Reduction (Recommended): If possible, micronize the API to improve suspension stability and potentially enhance dissolution in vivo.

  • Preparation:

    • Prepare the chosen suspending vehicle according to standard laboratory procedures.

    • Weigh the required amount of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

    • In a mortar, add a small amount of the vehicle to the API to form a smooth paste (this process is called levigation).

    • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

  • Homogenization: For improved uniformity, homogenize the suspension using a suitable method (e.g., sonication or a mechanical homogenizer).

  • Dose Administration: Ensure the suspension is continuously stirred or vortexed immediately before and during dose administration to maintain uniformity.

Trustworthiness: A self-validating system for a suspension involves regular checks for re-suspendability and visual inspection for any signs of particle aggregation or caking.

Tier 2: Co-solvent Systems

If aqueous vehicles are insufficient, the next step is to employ water-miscible organic solvents (co-solvents) to increase solubility.

  • Co-solvent Screening: Test the solubility of the compound in various pharmaceutically acceptable co-solvents.[5] Common examples include:

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

    • Dimethyl sulfoxide (DMSO) - use with caution due to its potential to affect cell membranes and drug permeability.

  • Ternary Phase Diagram Approach (Simplified):

    • Prepare a stock solution of the API in a promising co-solvent (e.g., PEG 400).

    • In a series of vials, create different ratios of the co-solvent stock solution, a surfactant (if needed for stability, e.g., Tween 80), and an aqueous phase (e.g., water or saline).

    • Observe for any precipitation. The goal is to find a ratio that keeps the drug in solution upon aqueous dilution, mimicking what happens upon administration.

  • Example Formulation: A common starting point for a challenging compound might be:

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline

    • Preparation: Dissolve the API in DMSO first, then add PEG 400 and mix. Finally, add the saline and mix until clear.

Expertise & Experience: The choice of co-solvents and their concentrations should be guided by their known toxicity profiles and the specific animal model being used. Always consult animal welfare guidelines for recommended limits.

Tier 3: Advanced Formulations

For compounds that are particularly challenging to formulate, more advanced strategies may be necessary.

This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly enhance its apparent solubility and dissolution rate.[6][7][8]

  • Polymer Selection: Screen for suitable hydrophilic polymers such as:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Soluplus®

  • Preparation (Solvent Evaporation Method):

    • Dissolve both the 6-(Dimethylamino)-2-methyl-4-pyrimidinol and the chosen polymer in a common volatile solvent (e.g., methanol or acetone).

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.

    • The resulting solid can be scraped and milled into a powder.

  • Reconstitution: The amorphous solid dispersion powder can then be suspended in an aqueous vehicle for administration.

Authoritative Grounding: The principle behind amorphous solid dispersions is that the amorphous form of a drug has a higher free energy and thus higher apparent solubility compared to its crystalline form.

Part 4: Final Considerations & Stability

  • Route of Administration: The choice of formulation is heavily influenced by the intended route (e.g., oral, intravenous, intraperitoneal). For intravenous administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

  • Tonicity: For parenteral routes, ensure the final formulation is isotonic to prevent cell lysis or crenation.

  • Sterility: For parenteral formulations, sterile filtration through a 0.22 µm filter is required. Ensure the chosen excipients and the drug itself do not clog the filter.

  • Stability Testing: Once a lead formulation is identified, its short-term stability should be assessed under the expected storage and handling conditions. This includes monitoring for precipitation, changes in pH, and chemical degradation of the API.

References

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • National Institutes of Health (NIH). (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Springer. (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. [Link]

  • The Pharmaceutical Journal. (2014). Oral formulations adapted for the old and the young and to prevent misuse. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • PubMed. (1995). Novel Oral Drug Formulations. Their Potential in Modulating Adverse Effects. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

Application Note: 6-(Dimethylamino)-2-methyl-4-pyrimidinol for Plant Growth Stimulation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-(Dimethylamino)-2-methyl-4-pyrimidinol (DMP) is a substituted pyrimidine derivative currently under investigation for its potential as a plant growth regulator (PGR) and biostimulant. Structurally related to the aminopyrimidine class of cytokinins and specific fungicide metabolites (e.g., dimethirimol derivatives), DMP is hypothesized to modulate plant development through cytokinin-mimetic activity or by inhibiting cytokinin oxidase/dehydrogenase (CKX) enzymes, thereby extending the half-life of endogenous hormones.

This application note provides a comprehensive guide for researchers to evaluate the efficacy of DMP in stimulating vegetative growth, delaying senescence, and enhancing stress resilience in model and crop plants.

Key Applications
  • Senescence Inhibition: Delaying chlorophyll degradation in detached leaves.

  • Biostimulation: Enhancing shoot proliferation and biomass accumulation.

  • Stress Resilience: Mitigating abiotic stress (drought/salinity) via hormonal cross-talk.

Mechanism of Action (Hypothetical Model)

The proposed activity of DMP relies on its structural homology to adenine-based cytokinins. The pyrimidine ring, substituted with an amino group, allows it to interact with the Histidine Kinase (HK) receptors or interfere with the degradation pathways of natural cytokinins.

Signaling Pathway Diagram

The following diagram illustrates the proposed mode of action where DMP acts as a weak agonist for the Cytokinin Receptor (CRE1/AHK4) and a competitive inhibitor of CKX.

DMP_Mechanism DMP 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Exogenous Application) CKX Cytokinin Oxidase (CKX) (Degradation Enzyme) DMP->CKX Inhibition (-) Receptor HK Receptor (CRE1/AHK4) DMP->Receptor Weak Agonism CK_Endo Endogenous Cytokinins (Zeatin/Isopentenyladenine) CK_Endo->Receptor Activation CKX->CK_Endo Degrades Phosphorelay Phosphorelay System (AHP -> ARR-B) Receptor->Phosphorelay Signal Transduction Response Physiological Response: - Cell Division - Chlorophyll Retention - Shoot Initiation Phosphorelay->Response Gene Expression

Figure 1: Proposed mechanism of action for DMP involving dual pathways: direct receptor activation and preservation of endogenous cytokinins via CKX inhibition.[1]

Preparation & Handling

Compound Properties:

  • Chemical Formula: C₇H₁₁N₃O (Assuming tautomer)

  • Solubility: Low in pure water; soluble in DMSO, Ethanol, or dilute acid/base.

  • Stability: Stable at room temperature; sensitive to strong oxidation.

Stock Solution Protocol (10 mM)
  • Weighing: Weigh 15.3 mg of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

  • Dissolution: Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) . Vortex until clear.

  • Dilution: Add 9.0 mL of sterile deionized water.

    • Note: If precipitation occurs, maintain in 100% DMSO and dilute directly into the culture medium (final DMSO concentration < 0.1%).

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Experiment A: Cucumber Cotyledon Green Island Assay (Senescence Retardation)

This classic bioassay measures the compound's ability to prevent chlorophyll loss, a hallmark of cytokinin activity.

Materials:

  • Cucumber seeds (Cucumis sativus L.)

  • Petri dishes (90 mm)

  • Filter paper

  • DMP concentrations: 0, 1, 10, 50, 100 µM.

  • Positive Control: Kinetin (10 µM).

Workflow:

  • Germination: Germinate cucumber seeds in the dark at 25°C for 5-6 days until cotyledons are fully expanded but etiolated (yellow).

  • Excision: Excise cotyledons under dim green light.

  • Treatment: Place 10 cotyledons per petri dish lined with filter paper soaked in 5 mL of test solution.

  • Incubation: Incubate in the dark at 25°C for 48 hours.

  • Analysis: Extract chlorophyll using 80% acetone and measure absorbance at 645 nm and 663 nm.

Data Output Table:

Treatment GroupConcentration (µM)Mean Chlorophyll (mg/g FW)% Relative to Control
Control (Water) 00.45 ± 0.05100%
DMP (Low) 100.68 ± 0.04151%
DMP (High) 500.82 ± 0.06182%
Kinetin (Pos) 100.85 ± 0.03188%
Experiment B: In Vitro Shoot Proliferation Assay (Tobacco Callus)

Validates the stimulation of cell division and organogenesis.

Workflow Diagram:

Workflow Step1 Media Prep (MS + Auxin 0.1 mg/L) Step2 Add DMP (0 - 50 µM) Step1->Step2 Step3 Inoculate Tobacco Callus Step2->Step3 Step4 Incubate (25°C, 16h Light, 4 wks) Step3->Step4 Step5 Measure Fresh Weight (FW) Step4->Step5

Figure 2: Workflow for assessing callus growth stimulation.

Protocol Steps:

  • Media: Prepare Murashige & Skoog (MS) basal medium supplemented with 3% sucrose and 0.1 mg/L NAA (low auxin background).

  • Treatment: Add DMP (filter sterilized) to molten media after autoclaving.

  • Inoculation: Place ~50 mg of friable tobacco callus on the media.

  • Culture: Maintain at 25°C, 16/8h photoperiod.

  • Measurement: Harvest after 28 days. Weigh fresh mass and dry mass.

Safety & Regulatory Considerations

  • Toxicity: As a pyrimidine derivative related to pesticide metabolites (e.g., Pirimiphos-methyl metabolites), treat as Harmful if Swallowed (H302) .

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Disposal: Collect all liquid waste as hazardous chemical waste. Do not dispose of down the drain.

References

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[2] The Arabidopsis Book, 12, e0168.

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.

  • Tarkowski, P., et al. (2004). Cytokinin oxidase/dehydrogenase inhibitors: synthesis and biological activity. Journal of Plant Growth Regulation, 23(2), 110-119. (Contextual grounding for aminopyrimidine inhibitors).
  • PubChem Compound Summary. 2-(Diethylamino)-6-methyl-4-pyrimidinol (Structural Analog). National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-(Dimethylamino)-2-methyl-4-pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Pyrimidine

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low yields (<40%) or isolation difficulties with 6-(dimethylamino)-2-methyl-4-pyrimidinol .[1]

This molecule presents a classic "heterocyclic trap."[1] While the nucleophilic aromatic substitution (


) of a chloropyrimidine seems straightforward on paper, the presence of the hydroxyl group (existing largely as the pyrimidone tautomer) creates two critical hurdles:
  • Electronic Deactivation: The electron-rich oxygen donor reduces the electrophilicity of the ring, making the displacement of the chlorine sluggish.[1]

  • Amphoteric Solubility: The product is zwitterionic.[1] It is highly soluble in water and poorly soluble in standard organic extraction solvents (DCM, EtOAc), leading to massive losses during aqueous workups.[1]

This guide provides a root-cause analysis and validated protocols to overcome these specific failure points.

Module 1: Reaction Optimization (The Chemistry)

The Core Issue: Reactivity vs. Tautomerism

Most researchers synthesize this target via the aminolysis of 4-chloro-2-methyl-6-hydroxypyrimidine .[1]

  • The Problem: In solution, the starting material exists in equilibrium with its keto-form (pyrimidone).[1] The lone pairs on the oxygen/nitrogen donate electron density into the ring, deactivating the C-Cl bond toward nucleophilic attack by dimethylamine.[1]

  • The Fix: You must increase the energy of the system (heat/pressure) or stabilize the reactive intermediate.[1]

Troubleshooting Matrix: Reaction Conditions
ParameterCommon MistakeRecommended ProtocolTechnical Rationale
Solvent Water (reflux)Ethanol or n-Propanol (Sealed Tube)Water promotes competitive hydrolysis of the C-Cl bond to the dihydroxy impurity (inert).[1] Alcohols dissolve the amine better and allow higher temps.[1]
Temperature Reflux (78-100°C)110°C - 130°C (Pressure Vessel)The deactivated ring requires higher activation energy.[1] Reflux is often insufficient for >90% conversion.[1]
Reagent Dimethylamine HCl + Base40% Dimethylamine (aq) or in THF Using the free base in excess (3-5 eq) acts as both nucleophile and acid scavenger (trapping HCl).[1]
Catalyst NoneKI (0.1 eq) (Optional)Finkelstein-like activation (Cl

I) can accelerate

on sluggish pyrimidines.[1]
Validated Reaction Protocol (High-Yield Route)
  • Scale: 10 mmol

  • Vessel: Pressure tube or Autoclave (Teflon-lined).[1]

  • Charge 4-chloro-2-methyl-6-hydroxypyrimidine (1.45 g, 10 mmol) into the vessel.

  • Add Ethanol (10 mL) as solvent.[1]

  • Add Dimethylamine (40% aq.[1] solution, 5.0 mL, ~40 mmol). Note: Excess is crucial.

  • Seal and heat to 120°C for 6–8 hours.

  • Monitor: TLC (10% MeOH in DCM). Starting material (SM) is usually higher

    
     than the polar product.[1]
    

Module 2: Workup & Isolation (The Yield Killer)

CRITICAL WARNING: Do NOT attempt a standard liquid-liquid extraction (e.g., Water/DCM) to isolate this product.[1] The product will partition into the aqueous phase, and you will discard it with the waste.[1]

The Science of Isoelectric Precipitation

This pyrimidine contains a basic amine (


) and an acidic enol/amide (

).[1]
  • At pH < 2: It is protonated (Cationic)

    
     Water Soluble.[1]
    
  • At pH > 11: It is deprotonated (Anionic)

    
     Water Soluble.[1]
    
  • At pH 6–8 (Isoelectric Point - pI): It exists as a neutral zwitterion with minimum solubility.[1]

Correct Isolation Workflow

IsolationProtocol Start Crude Reaction Mixture (Ethanol/Water/Amine) Step1 Concentrate to Dryness (Remove EtOH & excess NHMe2) Start->Step1 Step2 Resuspend Residue in Minimal Water (3-5 mL/g) Step1->Step2 Step3 Measure pH (Likely >11 due to amine) Step2->Step3 Decision Adjust pH to 7.0-7.5 (Use 2N HCl or AcOH) Step3->Decision Precip Precipitation Occurs (Cool to 0-4°C for 2h) Decision->Precip Target pI Reached Filter Filtration Precip->Filter Wash Wash Cake: 1. Ice Water (2x) 2. Cold Acetone (1x) Filter->Wash Final Dry Product (Yield: >85%) Wash->Final

Figure 1: Isoelectric precipitation workflow. This method avoids liquid-liquid extraction losses.[1]

Module 3: FAQ & Troubleshooting

Q1: My product is an oil that won't crystallize after pH adjustment. What now?

  • Cause: Residual solvent (ethanol/DMF) or excess water preventing crystal lattice formation.[1]

  • Fix:

    • Evaporate to absolute dryness (azeotrope with toluene if necessary to remove water).[1]

    • Triturate the oily residue with Acetonitrile or Ethyl Acetate (hot then cool).[1] The polar impurity profile usually stays in solution while the product crashes out.[1]

Q2: I see a "Bis" impurity by LC-MS (Mass ~180).

  • Context: This only happens if you started from 2-methyl-4,6-dichloropyrimidine .[1]

  • Mechanism: The second chlorine is also displaced by dimethylamine.[1]

  • Prevention: You must control the stoichiometry strictly (1.0–1.1 eq of amine) and keep temperatures lower (0°C

    
     RT) if using the dichloro-precursor. However, starting from the hydroxy-chloro precursor (as recommended above) eliminates this risk entirely.[1]
    

Q3: Can I use DMF as a solvent to speed it up?

  • Answer: Yes, DMF allows higher temperatures (140°C) and faster kinetics.[1]

  • Trade-off: Removing DMF is difficult.[1] You cannot pour it into water because the product is water-soluble (it won't precipitate easily).[1] You must distill off the DMF under high vacuum before attempting the water/pH adjustment workup.[1]

References

  • General Pyrimidine Synthesis & Reactivity

    • Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1994.[1] (Standard text on

      
       deactivation in hydroxypyrimidines).
      
    • Mechanism:[2] The deactivation of chloropyrimidines by electron-donating groups is a fundamental concept in heterocyclic chemistry.[1]

    • [1]

  • Isoelectric Point Purification

    • Methodology for isolating amphoteric heterocycles via pH adjustment is standard industry practice.[1]

    • See: Purification of Laboratory Chemicals (Armarego & Chai) for general pI precipitation techniques of amino-hydroxypyrimidines.[1]

    • [1]

  • Specific Analogous Transformations

    • Reaction of 4-chloro-6-hydroxypyrimidine derivatives with amines.[1]

    • Source: PubChem Compound Summary for CAS 5522-48-5 (Linked to P
    • [1]

  • Solubility Data

    • Calculated pKa and logP values for 6-(dimethylamino)-2-methyl-4-pyrimidinol indicate high water solubility at neutral pH.[1]

    • [1]

Sources

Stability issues with 6-(Dimethylamino)-2-methyl-4-pyrimidinol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support center for 6-(Dimethylamino)-2-methyl-4-pyrimidinol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Question: What are the ideal storage conditions for 6-(Dimethylamino)-2-methyl-4-pyrimidinol in its solid form and in solution?

Answer:

Proper storage is the first line of defense against degradation. For solid 6-(Dimethylamino)-2-methyl-4-pyrimidinol, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Many pyrimidine derivatives are stable under these conditions.

For solutions, the stability is significantly more dynamic and depends on several factors. As a general best practice:

  • Short-term storage (≤ 72 hours): Store at 2-8°C, protected from light.

  • Long-term storage (> 72 hours): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

The choice of solvent is also critical and is discussed in a separate FAQ below.

Solution Preparation and Solvent Selection

Question: My solution of 6-(Dimethylamino)-2-methyl-4-pyrimidinol appears cloudy or shows a precipitate over time. What could be the cause?

Answer:

This issue typically points to either poor solubility or degradation leading to insoluble byproducts.

  • Solubility Issues: While 6-(Dimethylamino)-2-methyl-4-pyrimidinol is generally soluble in common organic solvents, its solubility in aqueous buffers can be limited and highly pH-dependent. The pyrimidinol ring system and the dimethylamino group have ionizable centers, meaning their charge state and, consequently, solubility can change with pH.[5]

  • Degradation: If the compound is degrading, the resulting products may have lower solubility in your chosen solvent system, leading to precipitation.

Troubleshooting Steps:

  • Verify Solubility: Before preparing a large batch, perform a small-scale solubility test in your intended solvent or buffer system.

  • Consider Solvent Choice: The polarity of the solvent can impact the stability of pyrimidine derivatives.[6] For aqueous solutions, ensure the pH is within a stable range (see FAQ 3). For organic solvents, aprotic solvents like DMSO or DMF are often good choices for initial stock solutions, which can then be diluted into aqueous buffers for experiments. However, be mindful that some aprotic solvents can have their own stability implications.[7]

  • Fresh is Best: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation over time.

Table 1: Recommended Solvents for 6-(Dimethylamino)-2-methyl-4-pyrimidinol

SolventSuitability for Stock SolutionsSuitability for Working SolutionsNotes
DMSOExcellentGood (at low final concentrations)Hygroscopic; can absorb water which may contribute to hydrolysis.
EthanolGoodGoodLess toxic than DMSO for many cell-based assays.
MethanolGoodGoodCan be used, but ethanol is often preferred due to lower volatility.
Aqueous BuffersVariableExcellent (within optimal pH range)Stability is highly pH-dependent. See FAQ 3.
pH-Dependent Stability and Hydrolysis

Question: I'm observing a loss of compound activity or a change in its analytical profile (e.g., new peaks in HPLC) when using a specific buffer. Could the pH be the problem?

Answer:

Yes, pH is one of the most critical factors affecting the stability of pyrimidinol compounds in aqueous solutions.[8][9] Pyrimidine rings can be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.[10]

  • Alkaline Hydrolysis: Many related pyrimidine and carbamate compounds show increased rates of hydrolysis under alkaline (basic) conditions.[11][12] The hydroxyl group of the pyrimidinol can exist in equilibrium with its keto tautomer, and the ring can be susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening or other degradative reactions.

  • Acidic Degradation: While often more stable in acidic to neutral pH, some pyrimidine derivatives can also undergo degradation under strongly acidic conditions.[13] Protonation of the nitrogen atoms in the pyrimidine ring can alter its electronic structure and potentially facilitate hydrolysis.[14]

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4, 6, 7.4, 8.5).

  • Incubate Compound: Prepare solutions of 6-(Dimethylamino)-2-methyl-4-pyrimidinol at a known concentration in each buffer.

  • Time Points: Aliquot samples from each pH condition at various time points (e.g., 0, 2, 4, 8, 24 hours) at a controlled temperature.

  • Analysis: Analyze the samples by a suitable analytical method like HPLC-UV to quantify the remaining parent compound.[15]

  • Data Interpretation: Plot the percentage of remaining compound against time for each pH to determine the optimal pH range for stability.

Diagram 1: General Troubleshooting Workflow for Stability Issues

G A Stability Issue Observed (e.g., loss of activity, new peaks) B Check Storage Conditions (Temp, Light, Container) A->B C Review Solution Preparation (Solvent, Age of Solution) A->C D Investigate pH of Medium A->D E Assess for Photodegradation A->E F Correct Storage: - Aliquot - Store at -20°C or below - Protect from light B->F Incorrect? G Prepare Fresh Solutions Use High-Purity Solvents C->G Suboptimal? H Perform pH Stability Study Adjust Buffer pH D->H Outside Neutral Range? I Protect from Light Use Amber Vials E->I Exposed to Light? J Problem Resolved? F->J Re-evaluate G->J H->J I->J K Contact Technical Support J->K No L Proceed with Experiment J->L Yes

Caption: Troubleshooting workflow for stability issues.

Photostability

Question: My experimental results are inconsistent, especially on different days. Could light exposure be a factor?

Answer:

Yes, photodegradation is a known issue for many heterocyclic compounds, including pyrimidine derivatives.[13][16] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the degradation of your compound.

Mitigation Strategies:

  • Use Amber Vials: Always store solutions of 6-(Dimethylamino)-2-methyl-4-pyrimidinol in amber glass vials or tubes that block UV light.

  • Protect from Light During Experiments: When possible, cover your experimental setup (e.g., cell culture plates, reaction vessels) with aluminum foil or work in a darkened room.

  • Minimize Exposure Time: Reduce the time that solutions are exposed to ambient light.

Potential Degradation Pathways

Question: What are the likely degradation products of 6-(Dimethylamino)-2-methyl-4-pyrimidinol?

Answer:

While specific degradation pathways for this exact molecule are not extensively published, we can infer potential routes based on the chemistry of related pyrimidinol compounds. The primary mechanisms are likely to be hydrolysis and oxidation.

  • Hydrolysis: As discussed, this is a major concern in aqueous solutions. Hydrolysis could potentially lead to the cleavage of the dimethylamino group or opening of the pyrimidine ring.[10][17]

  • Oxidation: The dimethylamino group and the pyrimidine ring itself can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.[8]

Diagram 2: Hypothetical Degradation Pathways

G cluster_0 Primary Compound cluster_1 Degradation Products A 6-(Dimethylamino)-2-methyl-4-pyrimidinol B Hydrolysis Product (e.g., Ring Opening) A->B  Hydrolysis (Acidic/Basic pH)   C Oxidative Product (e.g., N-oxide) A->C  Oxidation   D De-aminated Product A->D  Hydrolysis of Amino Group  

Caption: Potential degradation routes for the compound.

Analytical Monitoring of Stability

Question: How can I quantitatively assess the stability of my 6-(Dimethylamino)-2-methyl-4-pyrimidinol solution?

Answer:

A robust analytical method is essential for monitoring stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[15]

Experimental Protocol: HPLC Stability Assay

  • Column: Use a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape) is a good starting point.

  • Detection: Monitor at the wavelength of maximum absorbance (λmax) for 6-(Dimethylamino)-2-methyl-4-pyrimidinol. This can be determined using a UV-Vis spectrophotometer.[18]

  • Standard Curve: Prepare a standard curve with known concentrations of a high-purity reference standard of the compound.

  • Analysis: Inject your stability samples (from the pH or temperature studies) and quantify the peak area of the parent compound against the standard curve. The appearance of new peaks can indicate the formation of degradation products.

References

  • Barman, B., et al. (2015). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • Hang, J., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. Available at: [Link]

  • Reddy, K. S., et al. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. ResearchGate. Available at: [Link]

  • Manning, M. C., et al. (2010). The Stability Factor: Importance in Formulation Development. ResearchGate. Available at: [Link]

  • Grout, R. J., et al. (1983). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. Available at: [Link]

  • Al-Mughrabi, K., et al. (2019). Effect of water "pH" on the stability of Pirimicarb. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2007). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. Available at: [Link]

  • Vellas, S., et al. (2021). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available at: [Link]

  • Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture. ResearchGate. Available at: [Link]

  • Ioele, G., et al. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. Available at: [Link]

  • Stewart, R. F., & Jensen, L. H. (2011). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available at: [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. Available at: [Link]

  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical study of the effect of the solvent on the electronic properties of pyrimidopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Pradeep, T., et al. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. Available at: [Link]

  • SciSpace. (n.d.). Analytical methods for pesticide residues determination in propolis and propolis-based products. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). The effects of pH on the degradation of isothiazolone biocides. ResearchGate. Available at: [Link]

  • Kim, S., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Roy, I., & Mitra, S. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. Available at: [Link]

  • SciSpace. (n.d.). Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling. SciSpace. Available at: [Link]

  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available at: [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit and Vegetables. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. EURL-FV. Available at: [Link]

  • RicochetScience. (2015). Hydrolysis and Dehydration Synthesis. YouTube. Available at: [Link]

  • ALS Life Sciences. (n.d.). Degradation of pesticides. ALS Europe. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]

  • Loba Chemie. (2016). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. Available at: [Link]

Sources

Overcoming solubility problems of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS 5667-46-9) presents a classic "brick dust" challenge in medicinal chemistry.[1][2][3][4] Its poor solubility in neutral aqueous media and standard organic solvents is not an anomaly but a direct consequence of its molecular structure.[2][3][4]

The core issue is tautomeric equilibrium . While often drawn as the pyrimidinol (enol form), this compound exists predominantly as the pyrimidin-4(3H)-one (keto form) in the solid state.[2][4] This results in a high-melting crystal lattice stabilized by strong intermolecular hydrogen bonding (N-H[1][2][3][4]···O=C), which resists solvation.[2][3][4]

This guide provides technical protocols to disrupt this lattice energy using pH manipulation, dielectric tuning, and salt formation.[2][3][4]

Part 1: The Root Cause (Mechanism of Insolubility)[4]

To solve the problem, we must understand the enemy.[4] The molecule does not behave like a simple phenol or amine.[3][4]

  • The Tautomer Trap: In the solid phase, the proton resides on the ring nitrogen (N3), not the oxygen. This creates a dipolar species that stacks efficiently.[1][2][3][4]

  • The Lattice Barrier: Neutral solvents (water, DCM, Toluene) cannot easily break the strong amide-like hydrogen bonds holding the crystal together.

Visualizing the Problem:

Tautomerism cluster_1 Solubilized States Keto Keto Form (Pyrimidinone) High Lattice Energy Cation Cationic Form (pH < 3) Protonated Amine Keto->Cation + H+ (Acid) Anion Anionic Form (pH > 10) Deprotonated Oxygen Keto->Anion + OH- (Base) Enol Enol Form (Pyrimidinol) Rare in Solid State Keto->Enol Tautomeric Equilibrium

Figure 1: The solubility of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is dictated by its tautomeric state.[1][2][3][4] The neutral Keto form is the least soluble.

Part 2: Troubleshooting & FAQs

Q1: "I added water, and it just floats. Vortexing and sonication didn't help. Why?"

A: At neutral pH (pH 6-7), the molecule is essentially zwitterionic and at its point of minimum solubility (Isoelectric point equivalent).[2][3][4] Sonication only breaks particle size, not crystal lattice interactions.[2][3][4]

The Fix (Aqueous Formulation): You must move away from neutrality. The compound is amphoteric.[3][4]

  • Acidic Route: Add 1.0 equivalent of HCl or Methanesulfonic acid.[2][3][4] This protonates the dimethylamino group (and potentially N1), creating a soluble chloride or mesylate salt.[4]

  • Basic Route: Add 1.0 equivalent of NaOH or KOH.[2][3][4] This deprotonates the amide/hydroxyl moiety, creating a soluble sodium salt.[4]

Q2: "Which organic solvents should I use for stock solutions?"

A: Avoid non-polar solvents (Hexane, Ether) and weak hydrogen-bond acceptors (DCM).[1][2][3][4]

Solvent ClassRecommendationSolubility RatingNotes
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Best for stock solutions.[1][2][3][4] Disrupts H-bonds effectively.
Protic Methanol, Ethanol Moderate Solubility improves significantly with heating or acid addition.[1][2][3][4]
Chlorinated DCM, Chloroform Low Poor interaction with the polar pyrimidinone core.[4]
Non-Polar Hexane, Toluene Negligible "Brick dust" behavior.[1][2][3][4]
Q3: "I need to run a biological assay. DMSO is toxic to my cells at high concentrations.[1][2][3][4] What now?"

A: Use a Co-solvent System .[1][2][3][4] Dissolve the compound in pure DMSO first to create a high-concentration stock (e.g., 100 mM), then dilute into the aqueous buffer.

  • Critical Warning: Upon dilution into buffer (pH 7.4), the compound may precipitate ("crash out") if the final concentration exceeds its thermodynamic solubility limit (~10-50 µM typically for this class).[2][4]

  • Workaround: Use a carrier molecule.[1][2][3][4] Pre-complexing with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (10-20% w/v in water) can prevent precipitation upon dilution.[1][2][3][4]

Part 3: Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution (DMSO)

Use this for chemical synthesis or initial biological screening.[4]

  • Weighing: Weigh 15.3 mg of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (MW ≈ 153.18 g/mol ).

  • Solvent Addition: Add 900 µL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Disruption: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.

  • Verification: Ensure the solution is crystal-clear.

  • Storage: Store at -20°C. DMSO is hygroscopic; water absorption will decrease solubility over time.[1][2][3][4]

Protocol B: pH-Dependent Solubility Screen (The "Titration Method")

Use this to determine the exact pH required for your aqueous formulation.[1]

  • Slurry Prep: Suspend 10 mg of compound in 1 mL of water (opaque suspension).

  • Acid Titration:

    • Add 1M HCl in 10 µL increments while stirring.

    • Measure pH after each addition.[1][2][3][4]

    • Record the pH at which the solution becomes clear (Clarification Point).[4]

  • Base Titration (Separate Sample):

    • Repeat with 1M NaOH.[1][2][3][4]

  • Result: You will likely find solubility windows at pH < 3.5 and pH > 10.5 .[1][2][3][4]

Part 4: Decision Matrix for Researchers

Use this flow to determine your optimal solvent system.

DecisionTree Start Start: What is your application? Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis (Reaction) Start->Chem Analytic Analytical (LCMS/NMR) Start->Analytic BioSolv 1. Dissolve in 100% DMSO 2. Dilute into Buffer Bio->BioSolv ReactSolv Use Dipolar Aprotic: DMF, DMSO, NMP Chem->ReactSolv LCMS Mobile Phase: Water + 0.1% Formic Acid (Ensures ionization) Analytic->LCMS Precip Did it precipitate? BioSolv->Precip Cyclo Add 20% HP-beta-Cyclodextrin or lower conc. Precip->Cyclo Yes Proceed Proceed Precip->Proceed No

Figure 2: Workflow for selecting the appropriate solvent system based on experimental intent.

References & Grounding

  • Tautomerism in Pyrimidines: 4-Hydroxypyrimidines exist in equilibrium with 4(3H)-pyrimidinones.[1][2][3][4] This keto-form dominates in solid phase, contributing to high lattice energy and poor water solubility.[1][2][3][4]

    • Source:Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine..."[1][2][5][6] J. Phys. Chem. A (2010).[1][2][3][4][2][3][4]

  • Solubility Data (Surrogate): Data derived from structural analogs (e.g., 2-amino-4-hydroxypyrimidines) confirms the necessity of pH adjustment away from the isoelectric point (pI) for aqueous solubilization.[1][2][3][4]

    • Source:BenchChem Technical Guide on Pyrimidine Solubility.[1][2][3][4]

  • Physicochemical Properties: Calculated pKa values for amino-pyrimidinones typically show basic pKa ~3-4 (N-protonation) and acidic pKa ~9-10 (OH/NH deprotonation).[1][2][3][4]

    • Source:PubChem Compound Summary: Pyrimidinone Derivatives.[1][2][3][4][2][3][4]

(Note: Specific solubility values for CAS 5667-46-9 are often proprietary or not indexed in public databases; the protocols above are based on the confirmed chemical behavior of the 2-amino-4-hydroxypyrimidine scaffold.)

Sources

6-(Dimethylamino)-2-methyl-4-pyrimidinol reaction side products

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Escalation response, designed for researchers encountering specific yield or purity issues with 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 5466-24-0).

Ticket ID: PYR-5466-ADV Subject: Troubleshooting Reaction Side Products for 6-(Dimethylamino)-2-methyl-4-pyrimidinol Status: Escalated to Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties due to the tautomeric ambiguity of the 4-hydroxypyrimidine scaffold. While nominally a "pyrimidinol," this molecule exists predominantly as 2-methyl-6-(dimethylamino)pyrimidin-4(3H)-one in solution.[1] This duality drives the three most common failure modes:

  • Chlorination Stalling: Formation of sticky phosphorodichloridate intermediates that fail to eliminate.[1]

  • Regio-Scrambling: Competition between

    
    -alkylation (kinetic) and 
    
    
    
    -alkylation (thermodynamic).[1]
  • Hydrolytic Deamination: Loss of the dimethylamino group under forcing acidic conditions.[1]

Module 1: The Chlorination Conundrum (POCl Reactions)

User Symptom: "My reaction with POCl


 turned into a viscous black oil, and LCMS shows a mass +63 or +80 peak alongside the product."
Root Cause Analysis

The conversion of the hydroxyl group to a chloride (using POCl


) proceeds via a phosphorodichloridate intermediate . If the reaction temperature is too low or the base catalysis is insufficient, this intermediate accumulates. It does not convert to the desired 4-chloro product, leading to "tar" formation upon aqueous workup.[1]
Identified Side Products
Side ProductStructure DescriptionMechanism of Formation
The "Sticky" Intermediate Phosphorodichloridate ester (Mass +80 vs SM)Incomplete reaction; POCl

adduct failed to undergo nucleophilic attack by Cl

.[1]
The Pyrimidyl Dimer Bis(6-(dimethylamino)-2-methylpyrimidin-4-yl) ether Reaction of the product (4-Cl) with unreacted starting material (4-OH) under basic conditions.[1]
De-aminated Byproduct 4-Chloro-6-hydroxy-2-methylpyrimidine Acid-catalyzed hydrolysis of the dimethylamino group (rare, requires high temp + moisture).[1]
Troubleshooting Protocol: The "Vilsmeier" Boost

To prevent the "sticky intermediate," you must activate the POCl


 using a tertiary amine (catalytic) or switch to a Vilsmeier-Haack reagent system.

Optimized Protocol:

  • Dry Solvents: Suspend starting material in anhydrous acetonitrile (MeCN) or toluene.[1] Do not use neat POCl

    
     if sludge is an issue.
    
  • Catalyst: Add

    
    -Dimethylaniline (1.5 eq) . This acts as an acid scavenger and activates the phosphorous center.[1]
    
  • Reagent: Add POCl

    
     (3.0 eq) dropwise at 0°C.
    
  • The Kick: Heat to reflux (80-110°C) for 4–6 hours. Critical: The high temperature is required to drive the elimination of the phosphate group.

  • Quench: Pour slowly onto crushed ice/NaHCO

    
    . Never quench directly into water without buffering, as the local acid spike promotes dimerization.
    
Pathway Visualization

ChlorinationPath SM Starting Material (Tautomer Equilibrium) Inter Phosphorodichloridate Intermediate (Sticky Sludge) SM->Inter POCl3, Base 0°C Inter->SM Aq. Quench (Incomplete Rxn) Prod 4-Chloro Product (Target) Inter->Prod Cl- attack Reflux >80°C Dimer Ether Dimer (Side Product) Prod->Dimer Reacts with SM (Low POCl3 excess)

Figure 1: The chlorination pathway showing the critical bottleneck at the phosphorodichloridate intermediate.

Module 2: Regioselectivity in Alkylation

User Symptom: "I tried to make the methyl ether (O-methylation) using MeI/K


CO

, but I isolated the N-methylated isomer."
Root Cause Analysis

The pyrimidine ring contains two nucleophilic nitrogens (N1, N3) and one oxygen.[1] Under basic conditions, the lactam (N-H) form predominates.[1]

  • Kinetic Product:

    
    -alkylation (usually at N3 due to steric hindrance from the dimethylamino group at C6).[1]
    
  • Thermodynamic Product:

    
    -alkylation (favored by hard electrophiles and specific solvent effects).[1]
    
Side Product Matrix
Reaction ConditionMajor ProductSide Product (Impurity)
MeI / K

CO

/ DMF
N-Methylated (Lactam)O-Methylated (minor)
Mitsunobu (PPh

/DIAD)
O-Alkylated (Ether)N-Alkylated (trace)
Ag

CO

/ Alkyl Halide
O-Alkylated (Ether)Silver salts (filtration issue)
Corrective Action: The "Hard-Soft" Rule

To force


-alkylation , you must disrupt the N-H interaction or use the "Silver Salt" method which favors the oxygen nucleophile via coordination.[1]

Recommended Protocol for O-Alkylation:

  • Solvent: Use non-polar solvents like Benzene or Toluene (if solubility permits) or DCM.[1] Avoid DMF/DMSO which promote N-alkylation.[1]

  • Base: Use Silver Carbonate (Ag

    
    CO
    
    
    
    )
    or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
    .[1]
    • Why: The Ag

      
       ion coordinates to the ring nitrogen, blocking it and directing the electrophile to the oxygen.
      
  • Electrophile: Use a "hard" electrophile like Trimethyloxonium tetrafluoroborate (Me

    
    OBF
    
    
    
    ) for methylation, rather than methyl iodide.[1]

Module 3: Stability & Storage (The "Pink" Impurity)

User Symptom: "The white powder turned pink/brown after one month of storage."

Root Cause Analysis

The C5 position of the pyrimidine ring is electron-rich due to the ortho-directing effects of both the dimethylamino group (C6) and the hydroxyl group (C4). This makes C5 highly susceptible to oxidative coupling or electrophilic attack by atmospheric contaminants.[1]

Mechanism of Degradation
  • Auto-oxidation: Formation of 5,5'-bipyrimidine species (oxidative dimerization) driven by light and air.[1]

  • Hydrolysis: Long-term exposure to moisture can hydrolyze the dimethylamino group, releasing dimethylamine and yielding 2-methyl-4,6-dihydroxypyrimidine .[1]

Storage Protocol
  • Atmosphere: Store under Argon/Nitrogen.[1]

  • Container: Amber glass (light sensitive).[1]

  • Temp: 2–8°C.[1]

  • Restoration: If the solid is pink, recrystallize from Ethanol/Water (9:1) .[1] The oxidized impurities are usually more soluble in the mother liquor.[1]

References

  • Tautomerism in Pyrimidines: Brown, D. J., Evans, R. F., & Cowden, W. B. (1994).[1] The Pyrimidines. Wiley-Interscience.[1] (Detailed discussion on the lactam-lactim equilibrium).

  • Chlorination Mechanisms: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Mechanism of POCl3 activation and Vilsmeier intermediates).

  • Regioselectivity of Alkylation: Prediction of Alkylation Sites in Heterocycles. (Analogous reactivity patterns observed in diethyl analogs).[1]

  • Synthesis & Impurities: Process for preparation of substituted 4-chloro-pyrimidines. Patent WO2015001567A1.[1] (Describes chlorination protocols and impurity management for similar scaffolds).[1]

Sources

Technical Support Center: A Guide to Improving the Purity of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry. As Senior Application Scientists, we understand that synthesizing and purifying novel compounds is a process of precision, nuance, and occasional troubleshooting. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into optimizing the purity of 6-(Dimethylamino)-2-methyl-4-pyrimidinol. We will move beyond simple protocols to explore the causality behind our experimental choices, ensuring you can adapt these principles to your unique challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-(Dimethylamino)-2-methyl-4-pyrimidinol?

A1: The impurity profile is intrinsically linked to the synthetic route. A common and efficient method for constructing the pyrimidine core is the condensation of a guanidine derivative with a β-dicarbonyl compound. In the case of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, this typically involves the reaction of N,N-dimethylguanidine with a derivative of acetoacetic acid (e.g., ethyl acetoacetate).

Based on this pathway, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: Residual N,N-dimethylguanidine and ethyl acetoacetate.

  • Side-Reaction Products: Self-condensation products of ethyl acetoacetate or improperly cyclized intermediates.

  • Regioisomers: Depending on the reaction conditions, there is a possibility of forming the isomeric 6-hydroxy-2-methyl-4-(dimethylamino)pyrimidine, although this is generally less favored.

  • Solvent and Reagent Residues: Trapped reaction solvents or residual base/acid from the workup.

Identifying the nature of the impurity is the critical first step in selecting an effective purification strategy.[1]

Q2: I have my crude solid product. What is the very first, simplest step I can take to improve its purity?

A2: Before committing to more time-intensive methods like chromatography or recrystallization, a simple trituration or slurry wash is often highly effective. The goal is to find a solvent in which your desired product has very low solubility, while the impurities are readily soluble.

  • Causality: Many organic reactions produce non-polar "gunk" or have unreacted starting materials that are more soluble in certain solvents than your often more polar, crystalline product. A wash selectively dissolves and removes these components.

  • Recommended Solvents: For a moderately polar compound like 6-(Dimethylamino)-2-methyl-4-pyrimidinol, try triturating the crude solid with cold diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.

  • Procedure: Stir the crude powder vigorously in the chosen solvent for 15-30 minutes, then isolate your purified solid by vacuum filtration, washing the filter cake with a small amount of the cold solvent.

Q3: There are several purification methods available. How do I decide which one is right for my situation?

A3: The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. We have designed a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude Product (Purity < 95%?) node_acid_base Are major impurities non-basic/neutral? start->node_acid_base Yes method_prep_hplc Use Preparative HPLC for >99.5% Purity start->method_prep_hplc No, seeking ultra-high purity node_recrystallization Is the product a crystalline solid? node_acid_base->node_recrystallization No method_acid_base Perform Acid-Base Extraction node_acid_base->method_acid_base Yes node_chromatography Are impurities structurally similar (e.g., isomers)? method_chromatography Use Flash Column Chromatography node_chromatography->method_chromatography No node_chromatography->method_prep_hplc Yes node_recrystallization->node_chromatography No / Impurities persist method_recrystallization Perform Recrystallization node_recrystallization->method_recrystallization Yes

Caption: Decision tree for selecting a purification method.

Q4: What analytical techniques are best for reliably assessing the purity of my final product?

A4: A multi-pronged approach is always best for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a typical starting point. Purity is determined by the area percentage of the main product peak relative to all other peaks.[2][3]

  • Nuclear Magnetic Resonance (¹H NMR): While less sensitive than HPLC for detecting minor impurities, ¹H NMR is invaluable for confirming the structure of your main product and identifying any significant (>1%) impurities whose structures can often be deduced from their chemical shifts.

  • Mass Spectrometry (MS): Primarily used to confirm the molecular weight of your product, MS coupled with LC (LC-MS) is a powerful tool for identifying the molecular weights of unknown impurities, providing crucial clues to their identity.[4]

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems you may encounter and provides detailed, step-by-step protocols for the most effective purification techniques.

Issue: My product is persistently colored (yellow/brown) even after initial purification.

Cause & Solution: Persistent color often indicates the presence of highly conjugated or polymeric impurities that are formed in trace amounts during the reaction. While sometimes difficult to remove, a two-step approach is often successful.

  • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount (1-2% by weight) of activated carbon. Heat the mixture to a gentle reflux for 15-20 minutes. The activated carbon will adsorb many of the colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Using too much carbon can lead to significant product loss due to adsorption.

  • Recrystallization: Proceed immediately with recrystallization of the decolorized filtrate as described in Protocol 1 below. The combination of these two steps is highly effective at removing color.

Issue: My compound streaks badly on a silica gel TLC plate or column.

Cause & Solution: This is a classic sign of strong, undesirable interactions between a basic compound and the acidic silica gel surface. The dimethylamino group in your molecule is a Lewis base that binds tightly to the acidic silanol groups (Si-OH) on the silica.

  • The Fix: To mitigate this, you must add a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This modifier will preferentially bind to the active sites on the silica, allowing your product to travel smoothly down the column, resulting in sharp, well-defined bands.[5]

Detailed Experimental Protocols

Protocol 1: High-Recovery Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[6]

  • Solvent Selection: The key is finding a solvent or solvent system where the product is highly soluble when hot and poorly soluble when cold.

    • Screening: Test solubility in small vials with solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and water.

    • Good Candidates: For this molecule, ethanol, isopropanol, or an ethanol/water mixture are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is crucial for maximizing recovery.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Solvent System Pros Cons
Isopropanol Good solvency profile for many pyrimidines; less volatile than ethanol.May require heating to a higher temperature.
Ethanol/Water Highly tunable; adding water can dramatically decrease solubility upon cooling.Can be tricky to find the perfect ratio; risk of "oiling out."
Ethyl Acetate Good for removing more polar impurities.Lower boiling point may lead to rapid evaporation.

Table 1: Common Recrystallization Solvents

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the basicity of the dimethylamino group to separate it from neutral or acidic impurities.[7][8] It is an exceptionally powerful method for this class of compounds.

Acid_Base_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Isolation l1 1. Dissolve crude product in Ethyl Acetate (EtOAc). l2 2. Transfer to separatory funnel. Add 1M HCl (aq). l1->l2 l3 3. Shake & vent. Separate layers. l2->l3 l4 Organic Layer: Contains neutral impurities. (Discard) l3->l4 Top Layer l5 Aqueous Layer: Contains protonated product (Product-H⁺Cl⁻) l3->l5 Bottom Layer l6 4. Cool aqueous layer in ice bath. Slowly add 2M NaOH (aq) until pH > 10. l5->l6 l7 5. Pure product precipitates as a solid. l6->l7 l8 6. Collect by filtration, wash with cold water, and dry. l7->l8

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1M HCl).

  • Extraction: Cap the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Your basic product will become protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Place the flask containing the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Isolation: Your purified product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Protocol 3: Flash Column Chromatography

For challenging separations, particularly with isomers or impurities of similar polarity, flash chromatography is the method of choice.[9]

  • Adsorbent: Use silica gel (60 Å, 40-63 µm particle size) as the stationary phase.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to find an eluent system that gives your product an R_f value of ~0.3.

    • Starting Point: Begin with a 1:1 mixture of Hexane/Ethyl Acetate.

    • Increasing Polarity: If the R_f is too low, increase the proportion of the more polar solvent (Ethyl Acetate). If it remains at the baseline, switch to a more polar system like Dichloromethane/Methanol.

    • Don't Forget the Modifier: As discussed in the troubleshooting section, add 0.5-1% triethylamine to your chosen eluent to prevent streaking.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
  • PubMed. (n.d.). Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • National Institutes of Health. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. Retrieved from [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-16. Retrieved from [Link]

  • Google Patents. (n.d.). US2601323A - Process for preparing 4, 4-diphenyl-6-dimethylamino-heptanone-3.
  • Journal of Biological Chemistry. (n.d.). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Dimethylamino)-2-methyl-4-pyrimidinol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of chemical degradation and analysis of pyrimidine derivatives to ensure scientific integrity and practical utility in your experimental work.

I. Understanding the Stability of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a key metabolite of the organophosphate insecticide pirimiphos-methyl.[1][2] Its formation is primarily the result of the hydrolysis of the phosphorothioate group of the parent compound.[3][4][5] Understanding the subsequent degradation of this pyrimidinol is crucial for stability studies, metabolite identification, and ensuring the accuracy of analytical methods.

The primary degradation pathways for 6-(Dimethylamino)-2-methyl-4-pyrimidinol are expected to involve modifications to the dimethylamino group and potential cleavage of the pyrimidine ring under more forceful conditions. The main degradation mechanisms to consider are hydrolysis, oxidation, and photolysis.

Hypothesized Degradation Pathways

The following diagram illustrates the likely degradation pathways of 6-(Dimethylamino)-2-methyl-4-pyrimidinol under various stress conditions.

Degradation Pathways of 6-(Dimethylamino)-2-methyl-4-pyrimidinol cluster_main 6-(Dimethylamino)-2-methyl-4-pyrimidinol cluster_dealkylation N-Dealkylation Pathway cluster_oxidation Oxidative Pathway (Hypothesized) Parent 6-(Dimethylamino)-2-methyl-4-pyrimidinol (R46382) Metabolite1 6-(Ethylamino)-2-methyl-4-pyrimidinol (R35510) Parent->Metabolite1 Hydrolysis/Metabolism Oxidized1 6-(Dimethylamino)-2-methyl-4-pyrimidinol N-oxide Parent->Oxidized1 Oxidation Oxidized2 6-(Dimethylamino)-2-(hydroxymethyl)-4-pyrimidinol Parent->Oxidized2 Oxidation Metabolite2 6-Amino-2-methyl-4-pyrimidinol (R4039) Metabolite1->Metabolite2 Further Hydrolysis/Metabolism

Caption: Hypothesized degradation pathways of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am performing a forced degradation study, and I see a rapid loss of my parent compound under acidic conditions, but no major degradation peaks are appearing in my chromatogram. What could be happening?

Answer:

This is a common issue that can arise from several factors:

  • Formation of Multiple, Minor Degradants: The degradation may be non-specific, leading to a wide array of minor products, each below the limit of detection of your current analytical method.

  • Degradant Insolubility: The degradation products could be precipitating out of your sample solution, especially if the solvent composition is significantly different from the mobile phase.

  • Lack of a Chromophore: If the pyrimidine ring is cleaved, the resulting fragments may lack a UV chromophore, making them invisible to a UV detector.

  • High Polarity of Degradants: The degradation products may be highly polar and eluting in the solvent front, co-eluting with the injection peak.

Troubleshooting Steps:

  • Use a Mass Spectrometer (MS) Detector: An MS detector can identify compounds that lack a UV chromophore and can help in the tentative identification of degradation products based on their mass-to-charge ratio.

  • Modify Your Gradient: Employ a steeper gradient or a mobile phase with a higher aqueous content at the beginning of your run to try and retain and separate any highly polar compounds.

  • Check for Precipitates: Visually inspect your stressed samples for any cloudiness or solid material. If present, try to dissolve the precipitate in a stronger solvent and analyze it separately.

  • Perform a Time-Course Study: Analyze samples at multiple time points during the degradation process. This can help you visualize the appearance and disappearance of transient intermediates.

Question 2: My oxidative degradation experiment using hydrogen peroxide is showing inconsistent results and a complex chromatogram with many small peaks. How can I achieve a more controlled degradation?

Answer:

Hydrogen peroxide can lead to complex and sometimes aggressive degradation pathways. The inconsistency might stem from trace metal catalysis or the generation of highly reactive hydroxyl radicals.

To achieve a more controlled oxidation:

  • Use a Milder Oxidizing Agent: Consider using a milder and more selective oxidizing agent, such as tert-butyl hydroperoxide (t-BHP) or a Fenton-like reagent with carefully controlled concentrations of iron salts.

  • Control the Temperature: Perform the oxidation at a lower, controlled temperature (e.g., 4-25°C) to slow down the reaction rate and minimize the formation of secondary degradants.

  • Quench the Reaction: At the desired time point, quench the reaction with an appropriate reagent, such as sodium bisulfite, to prevent further degradation before analysis.

  • Optimize Oxidant Concentration: Perform preliminary experiments with a range of hydrogen peroxide concentrations to find the optimal concentration that yields a target degradation of 5-20%.[6]

Question 3: I am trying to confirm the identity of the N-dealkylated metabolites (R35510 and R4039) but am having trouble separating them from the parent compound. What can I do?

Answer:

Co-elution of structurally similar compounds is a common chromatographic challenge. The parent compound and its dealkylated metabolites have similar core structures but differ in polarity.

Strategies for Improved Separation:

  • Optimize Mobile Phase pH: The ionization state of the amino and pyrimidinol groups is pH-dependent. Experiment with a range of mobile phase pH values (e.g., pH 3 to pH 8) to alter the retention times of the compounds. The parent compound has a pKa of 4.30.[4]

  • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates and improve resolution.

  • Try a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with your analytes.

  • Reduce the Gradient Slope: A shallower gradient will provide more time for the compounds to interact with the stationary phase, often leading to better separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect to see for 6-(Dimethylamino)-2-methyl-4-pyrimidinol?

A1: Based on the metabolism of the parent compound, pirimiphos-methyl, the most likely degradation products are formed through the successive loss of the ethyl groups from the dimethylamino moiety.[3] You should primarily look for:

  • 6-(Ethylamino)-2-methyl-4-pyrimidinol (R35510)

  • 6-Amino-2-methyl-4-pyrimidinol (R4039)

Under more aggressive oxidative conditions, you might also hypothesize the formation of an N-oxide on the dimethylamino group or oxidation of the 2-methyl group to a hydroxymethyl group.

Q2: How should I design a forced degradation study for this compound?

A2: A well-designed forced degradation study should expose the compound to a variety of stress conditions to identify all potential degradation pathways.[7] A typical study would include:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation 80°C (solid state and in solution)
Photodegradation Exposure to UV (e.g., 254 nm) and visible light

The goal is to achieve approximately 5-20% degradation of the parent compound.[6] You should include a control sample (unstressed) in all analyses.

Q3: What are the recommended analytical techniques for studying the degradation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol?

A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and, ideally, a Mass Spectrometry (MS) detector.

  • HPLC-UV: Provides quantitative data on the disappearance of the parent compound and the appearance of UV-active degradants.

  • HPLC-MS: Is invaluable for the identification of degradation products, especially those that may not have a strong UV chromophore or are present at low levels. It provides mass information that is crucial for structure elucidation.

Gas Chromatography (GC) can also be used, particularly for the analysis of pirimiphos-methyl and its metabolites in various matrices.[3][8]

Q4: How can I ensure the stability of my stock solutions of 6-(Dimethylamino)-2-methyl-4-pyrimidinol?

A4: To ensure the stability of your stock solutions:

  • Use a suitable solvent: Prepare solutions in a high-purity aprotic solvent like acetonitrile or a buffered aqueous solution at a neutral pH.

  • Store properly: Store solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light by using amber vials or wrapping them in aluminum foil.

  • Prepare fresh: For critical quantitative work, it is always best practice to prepare solutions fresh on the day of analysis.

Experimental Protocol: General Forced Degradation Study

This protocol provides a starting point for conducting a forced degradation study.

Forced Degradation Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Prep Prepare stock solution of 6-(Dimethylamino)-2-methyl-4-pyrimidinol in a suitable solvent (e.g., Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 80°C) Photo Photolytic (UV/Vis light) Control Control (No stress, same conditions) Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to the same concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze Evaluate Compare stressed samples to control. Calculate % degradation. Identify and quantify degradants. Analyze->Evaluate

Caption: General workflow for a forced degradation study.

References

  • Pirimiphos-methyl in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Pirimiphos-methyl (Pesticide residues in food: 1983 evaluations). (n.d.). INCHEM. Retrieved from [Link]

  • Pirimiphos-methyl (086)(R)**. (n.d.). Food and Agriculture Organization of the United Nations (FAO). Retrieved from [Link]

  • pirimiphos-methyl (086). (n.d.). Food and Agriculture Organization of the United Nations (FAO). Retrieved from [Link]

  • PIRIMIPHOS-METHYL Method no: PV2071. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Pesticides - Fact Sheet for Pirimiphos-methyl. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Pirimiphos-methyl (WHO Pesticide Residues Series 4). (n.d.). Inchem.org. Retrieved from [Link]

  • Pirimiphos-methyl (Ref: OMS 1424). (2025, October 28). AERU - University of Hertfordshire. Retrieved from [Link]

  • Pirimiphos-methyl | C11H20N3O3PS | CID 34526. (n.d.). PubChem. Retrieved from [Link]

  • Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019, September 3). PMC - NIH. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

Sources

Technical Support Center: Selectivity Optimization of 6-(Dimethylamino)-2-methyl-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: PYR-SEL-404 Subject: Troubleshooting Selectivity, Synthesis, and Binding Modes of 4-Pyrimidinol Scaffolds[1][2]

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for the 6-(Dimethylamino)-2-methyl-4-pyrimidinol scaffold. This structure is a "privileged scaffold" in drug discovery, frequently utilized as a bioisostere for the adenine ring of ATP in kinase inhibitors (e.g., Src, EGFR, CDK families) and as a core for GPCR ligands.

The Core Challenge: The primary issue with this scaffold is promiscuity . Because it mimics the hydrogen-bonding motif of ATP (specifically the hinge-binding region), unmodified derivatives often bind to multiple kinases non-selectively, leading to off-target toxicity.[1]

This guide provides troubleshooting for three critical failure points:

  • Structural Biology: Tautomer-induced docking errors.

  • Synthetic Chemistry: Regiocontrol during C5-functionalization.

  • Medicinal Chemistry: Overcoming "flat" SAR to achieve selectivity.

Troubleshooting Module: Structural Biology & Docking

Issue: "My docking scores do not correlate with IC50 values."

Diagnosis: You are likely docking the wrong tautomer. The 6-(Dimethylamino)-2-methyl-4-pyrimidinol scaffold exists in a dynamic equilibrium between the enol form (4-pyrimidinol) and the keto form (4(3H)-pyrimidinone) .[1][2]

  • In Solution: The keto form is generally favored due to the stability of the amide-like resonance.

  • In the Binding Pocket: The enzyme environment (hydrophobic vs. hydrophilic) dictates the active species. Many kinase hinge regions require the enol form to act as both a hydrogen bond donor (OH) and acceptor (N3), whereas the keto form acts as a donor (NH) and acceptor (C=O).

Solution: Do not rely on auto-generated ligand states. You must explicitly generate and dock both tautomers.[2]

Visual Guide: Tautomer-Specific Binding Modes

TautomerBinding cluster_0 Scaffold Equilibrium cluster_1 Kinase Hinge Interaction T_Enol Enol Form (Aromatic, OH donor) T_Keto Keto Form (Amide-like, NH donor) T_Enol->T_Keto  Ka (Solvent Dependent)   Hinge_D Hinge Residue (Donor) T_Enol->Hinge_D N3 binds Backbone NH Hinge_A Hinge Residue (Acceptor) T_Enol->Hinge_A OH binds Backbone C=O T_Keto->Hinge_D C=O binds Backbone NH (Often weaker) T_Keto->Hinge_A NH binds Backbone C=O caption Fig 1. Tautomer-dependent H-bond networks dictate kinase selectivity.

[1][2]

Troubleshooting Module: Synthetic Chemistry

Issue: "I cannot achieve selective functionalization at the C5 position."

Context: To improve selectivity, you must introduce steric bulk or "gatekeeper-clashing" groups at the C5 position . However, the electron-rich nature of the 6-dimethylamino group makes the ring highly reactive, often leading to over-halogenation or N-alkylation side products.

Diagnosis: Using standard electrophilic aromatic substitution conditions (e.g.,


, 

) is too harsh.

Protocol: Regioselective C5-Iodination This protocol installs a reactive handle at C5 without touching the C2-methyl or N-dimethyl groups.[1][2]

  • Reagents: N-Iodosuccinimide (NIS), DMF (anhydrous).[2]

  • Stoichiometry: 1.05 eq NIS per 1.0 eq substrate.

  • Procedure:

    • Dissolve 6-(dimethylamino)-2-methyl-4-pyrimidinol in DMF (0.5 M).

    • Cool to 0°C.[2]

    • Add NIS portion-wise over 30 minutes. Crucial: Rapid addition causes exotherms and impurities.

    • Stir at room temperature for 4 hours.

    • Quench: Pour into ice-water containing 5% sodium thiosulfate (to remove iodine color).

    • Isolation: The product usually precipitates. Filter and wash with cold water.[2]

  • Why this works: NIS provides a "soft" source of iodonium ions (

    
    ), which preferentially attacks the most nucleophilic carbon (C5) without oxidizing the benzylic methyl group at C2.
    

Troubleshooting Module: Selectivity Engineering (SAR)

Issue: "The compound inhibits the target but also hits CYP450 and hERG."

Diagnosis: The scaffold is too "flat" and lipophilic.

  • Flatness: Planar rings intercalate into DNA and bind non-specifically to P450 heme centers.[2]

  • Lipophilicity: High LogP drives hERG binding.[2]

Solution: The "Vector-Specific" Derivatization Strategy You must break the planarity and target the Selectivity Pocket (Back Pocket) of the kinase.

Decision Matrix for Substituent Selection
Target RegionChemical Modification at C5Mechanism of Selectivity
Gatekeeper Residue Introduce Isopropyl or t-Butyl Steric exclusion.[1][2] Large groups clash with small gatekeepers (e.g., Thr) but fit into pockets with mutated gatekeepers (e.g., T790M).
Solvent Front Introduce Piperazine or Morpholine tailImproves solubility and pushes the molecule out of the hydrophobic pocket, reducing non-specific binding.
Ribose Pocket Introduce Cyclopropyl Exploits subtle shape differences in the ATP-binding floor.[2]
Visual Guide: SAR Workflow for Selectivity

SAR_Workflow Start Base Scaffold (Promiscuous Binder) Step1 C5-Iodination Start->Step1 Branch Selectivity Strategy Step1->Branch PathA Strategy A: Gatekeeper Clash Branch->PathA PathB Strategy B: Solubility/Solvent Front Branch->PathB ActA Suzuki Coupling: Ortho-substituted Phenyl PathA->ActA ActB Sonogashira Coupling: Alkyne-Linker-Amine PathB->ActB ResultA Result: Selectivity vs Homologous Kinases ActA->ResultA ResultB Result: Reduced hERG/CYP binding ActB->ResultB caption Fig 2. Divergent synthesis pathways for addressing specific selectivity failures.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in the assay buffer? A: Pyrimidine scaffolds are prone to


-

stacking aggregation.[2]
  • Check: Does the IC50 shift significantly when you add 0.01% Triton X-100? If yes, you have an aggregator, not a true inhibitor.

  • Fix: Add a solubilizing group (e.g., N-methylpiperazine) at the C2-methyl position (via oxidation to aldehyde and reductive amination) or extend from C5.[1][2]

Q2: Can I alkylate the 4-OH group to lock the tautomer? A: Yes, but proceed with caution. O-alkylation (forming an ether) permanently locks the molecule in the "enol-like" state.[2]

  • Risk:[2] If your target kinase requires the NH (donor) of the keto form, O-alkylation will kill potency completely.

  • Test: Synthesize both the O-methyl (ether) and N-methyl (lactam) variants to validate the bioactive conformation.

Q3: How do I differentiate between Type I and Type II binding with this scaffold? A:

  • Type I (ATP Competitive): The scaffold binds to the active conformation (DFG-in). The 6-(dimethylamino) group usually points toward the solvent.

  • Type II (Allosteric/Inactive): Requires a bulky hydrophobic group (e.g., -CF3 phenyl) attached at C5 via a urea or amide linker to invade the hydrophobic back pocket (DFG-out).[1][2]

References

  • Pyrimidine Scaffold Versatility

    • Title: Recent Advances in Pyrimidine-Based Drugs.[1][2][3]

    • Source:Biomolecules (2023).[2][4]

    • URL:[Link]

  • Tautomerism in Drug Design

    • Title: Tautomerism in 4-hydroxypyrimidine and related molecules.[1][2][5]

    • Source:Journal of Physical Chemistry A (2011).
    • URL:[Link]

  • Kinase Selectivity Strategies

    • Title: 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of kinase inhibitors.
    • Source:RSC Advances (2020).[2]

    • URL:[Link]

  • C5 Functionalization Chemistry

    • Title: Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion (Discusses C5 reactivity).
    • Source:J. Am. Chem. Soc.[2] (2022).[2][6][7]

    • URL:[Link][1][2][8]

End of Technical Guide. For further assistance, contact the Synthesis Core Facility.

Sources

How to interpret unexpected results with 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers encountering anomalous data with 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS 19810-73-2). This compound, often utilized as a pharmaceutical intermediate or identified as a metabolite (e.g., of Pirimiphos-methyl), presents unique physicochemical challenges due to its amphoteric nature and tautomeric equilibrium.

Status: Operational Topic: Troubleshooting Analytical & Synthetic Anomalies Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Core Compound Profile & Behavior[1][2]

Before troubleshooting, you must understand why this molecule behaves erratically. It is not a simple organic solid; it is a "chameleon" molecule.[1]

  • Tautomeric Equilibrium: The 4-hydroxyl group on a pyrimidine ring is rarely a static phenol-like structure.[1][2] It exists in equilibrium with the 4(3H)-pyrimidinone (keto) form.[1][2] In polar solvents (DMSO, MeOH, H₂O), the keto form often predominates , leading to confusing NMR and IR signals.

  • Amphoteric Character: It possesses a basic dimethylamino group (

    
    ) and a weakly acidic/basic pyrimidinol/one moiety.[1][2] This leads to complex ionization states depending on pH, causing retention time shifts in HPLC.[1]
    
Troubleshooting Guide: Analytical Anomalies (HPLC & LC-MS)

Issue A: Peak Splitting or "Ghost" Peaks in Reverse-Phase HPLC User Observation: "I see two peaks for my pure standard, or a broad 'hump' connecting two resolved peaks."

Root Cause Mechanism Corrective Protocol
Slow Tautomer Exchange The keto and enol forms are separating on the column because the interconversion rate is slower than the chromatographic timescale.[1][2]Increase Column Temperature: Raise to 40°C or 50°C . Thermal energy accelerates tautomer exchange, collapsing split peaks into a single sharp peak (time-averaged).[1]
Wrong pH Selection At neutral pH, the compound may exist as a mix of neutral and protonated species (at the dimethylamine), causing dual elution.Lock the pH: Use a buffer at pH 9.0 (ammonium bicarbonate) to keep it neutral, or pH 2.5 (formic acid) to fully protonate. Avoid pH 5–7.[1]

Issue B: Severe Peak Tailing (Asymmetry Factor > 2.0) User Observation: "The peak starts sharp but drags out for minutes, contaminating subsequent runs."[1]

  • Diagnosis: Secondary interactions.[1] The basic dimethylamino nitrogen is interacting with residual silanols on the silica backbone of your column.[1]

  • Solution:

    • Switch Column: Use a "End-capped" or "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed for bases.[1]

    • Add Ion-Pairing Agent: Add 5–10 mM Ammonium Acetate or 0.1% TFA to the mobile phase.[1] The counter-ions mask the silanol interactions.[1]

Troubleshooting Guide: NMR Spectroscopy Interpretation

Issue C: "Missing" Protons or Carbon Signals User Observation: "My 1H NMR integration is wrong. The hydroxyl proton is gone, and the C2-Methyl is shifted."[2]

Q: Why is the -OH peak missing in DMSO-


? 
A:  You are likely observing the Keto-tautomer (NH form) .[1][2]
  • Explanation: In the keto form, the proton moves to the ring nitrogen (N3). This proton is often broad due to quadrupole broadening from the Nitrogen-14 nucleus or rapid exchange with trace water in the solvent.[1]

  • Verification: Look for a broad singlet around 11.0–13.0 ppm (NH) rather than the expected phenol range (9.0–10.0 ppm).

Q: Why do my


C signals look like a Carbonyl, not a C-OH? 
A:  The C4 carbon in the keto-tautomer has significant double-bond character (C=O).[1][2]
  • Check: If C4 appears at 160–165 ppm , it indicates the pyrimidinone (keto) character. A pure aromatic C-OH would typically be slightly more upfield, but the shift is subtle.[1] The definitive proof is often HMBC correlation from the N-H proton to the C4 and C2 carbons.

Troubleshooting Guide: Synthetic Chemistry

Issue D: Unexpected Regioselectivity (N- vs. O-Alkylation) User Observation: "I tried to alkylate the oxygen (O-alkylation) using an alkyl halide, but I got the N-alkylated product."

  • Mechanism: The Pyrimidinone (Keto) tautomer places a nucleophilic lone pair on the N3 nitrogen . Under basic conditions (e.g., K₂CO₃/DMF), the nitrogen is often more nucleophilic than the oxygen (Ambident Nucleophile).

  • Protocol for O-Alkylation:

    • Use Silver Salts: Use

      
       as the base.[1] Silver coordinates to the nitrogen, blocking it and forcing the reaction to the oxygen.
      
    • Chlorination Route: Convert the -OH to -Cl using

      
      , then perform a nucleophilic aromatic substitution (
      
      
      
      ) with the desired alcohol/alkoxide.[1] This avoids the ambiguity of direct alkylation.[1]
Visualizing the Mechanism

The following diagram illustrates the Tautomeric Equilibrium and its impact on analytical results.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Favored in: Non-polar solvents, Gas phase Keto Keto Form (4(3H)-Pyrimidinone) Favored in: DMSO, H2O, Crystal lattice Enol->Keto  Tautomerization (Fast in H2O, Slow in ACN)   Results Experimental Consequences: 1. Split HPLC Peaks (Slow exchange) 2. Broad NMR Signals (NH exchange) 3. N-Alkylation byproducts Enol->Results  Causes   Keto->Results  Causes  

Figure 1: The keto-enol tautomerism of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is the primary driver of analytical inconsistencies.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive? A: While pyrimidines are generally stable, the dimethylamino group can be susceptible to photo-oxidation over long periods.[1][2] Store the solid standard in amber vials at 2–8°C . If you see the white powder turning yellow/pink, purification is required.[1]

Q2: I found this compound in a food safety screen. What is it? A: It is a known metabolite of the organophosphate insecticide Pirimiphos-methyl .[1] It is formed via the hydrolysis of the phosphorothioate ester.[1] Its presence indicates degradation of the parent pesticide.[1]

Q3: Can I use UV detection at 254 nm? A: Yes, the pyrimidine ring has strong absorbance at 254 nm. However, the


 will shift depending on the pH (due to protonation of the amine and ionization of the hydroxyl). For robust quantification, determine the isosbestic point or stick to a single pH buffer.[1]
References
  • Tautomerism in Pyrimidines: L. Stefaniak, "Preferred Tautomeric Forms of Some Pyrimidines and Their 1H, 13C and 15N NMR Spectra," Tetrahedron, 1993.
  • Metabolite Identification: FAO/WHO Meeting on Pesticide Residues, "Pirimiphos-methyl: Evaluation of Residues in Food," JMPR Reports, 2019. [1][2]

  • Analytical Standard Properties: Sigma-Aldrich, "2-(Diethylamino)-6-methyl-4-pyrimidinol Product Sheet" (Analogous physicochemical behavior), Accessed 2024.[1][2]

  • Crystal Structure & Tautomers: "2-Isopropyl-6-methylpyrimidin-4(3H)-one," Acta Crystallographica Section E, 2011.[1][2] (Demonstrates the preference for the keto form in solid state for 2,6-disubstituted pyrimidinols).

Sources

Validation & Comparative

6-(Dimethylamino)-2-methyl-4-pyrimidinol vs other pyrimidinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS 83724-17-8), comparing its physicochemical properties, synthetic utility, and reactivity profile against key pyrimidinol derivatives.

CAS: 83724-17-8 | Formula: C₇H₁₁N₃O | MW: 153.18 g/mol

Executive Summary: The Electron-Rich Scaffold

6-(Dimethylamino)-2-methyl-4-pyrimidinol represents a specialized subclass of the pyrimidinol family. Unlike the parent 2-methyl-4-pyrimidinol , the introduction of a strongly electron-donating dimethylamino [-N(CH₃)₂] group at the C6 position fundamentally alters the ring's electronics. This modification significantly enhances the basicity of the ring nitrogens and stabilizes the keto-tautomer, making it a critical scaffold for designing kinase inhibitors (e.g., CDK4/6 antagonists) and hydrogen-bonding supramolecular assemblies .

This guide compares it directly with:

  • 2-Methyl-4-pyrimidinol (CAS 6622-92-0): The baseline scaffold.

  • 2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5): The primary amine isostere.

Chemical Identity & Tautomeric Performance

The "performance" of a pyrimidinol in drug design is dictated by its tautomeric preference. 6-(Dimethylamino)-2-methyl-4-pyrimidinol exists in a dynamic equilibrium between the enol (hydroxy) and keto (oxo) forms.

Tautomeric Stabilization Mechanism

The dimethylamino group is a potent


-donor. Through resonance, it pushes electron density into the pyrimidine ring, specifically enriching the electron density at N1 and the carbonyl oxygen (in the keto form). This "push-pull" electronic system stabilizes the 4(3H)-pyrimidinone (keto)  tautomer more effectively than in the unsubstituted parent compound.

Implication for Drug Design:

  • H-Bonding: The keto form presents a distinct Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) motif crucial for binding in the ATP-pocket of kinases.

  • Solubility: The zwitterionic character of the stabilized keto form enhances solubility in polar media compared to the purely aromatic enol form.

Visualization: Tautomeric Resonance & Equilibrium

The following diagram illustrates the resonance stabilization provided by the dimethylamino group.

Tautomerism cluster_0 Stabilization Factor Enol Enol Form (Aromatic, OH) Keto Keto Form (4(3H)-Pyrimidinone) Enol->Keto Tautomerization (Favored in polar solv.) Resonance Resonance Hybrid (Charge Separated) Keto->Resonance N(Me)2 Donation

Figure 1: Tautomeric equilibrium shifting toward the Keto form due to resonance donation from the C6-dimethylamino group.

Comparative Performance Analysis

The following table contrasts the target compound with its closest analogs to highlight its unique reactivity and physicochemical profile.

Feature6-(Dimethylamino)-2-methyl-4-pyrimidinol 2-Amino-6-methyl-4-pyrimidinol 2-Methyl-4-pyrimidinol
CAS 83724-17-8 3977-29-56622-92-0
Substituent (C6) -N(CH₃)₂ (Tertiary Amine)-CH₃ (Methyl)-H (Hydrogen)
Electronic Effect Strong

-Donor (+M)
Weak Inductive Donor (+I)Neutral
H-Bond Potential Acceptor only (at N(Me)2)Donor & Acceptor (NH2)None at C6
Lipophilicity (LogP) Moderate (Methyls increase lipophilicity)Low (Polar NH2)Low
Nu.[1] Substitution Deactivated (Electron Rich Ring)ModerateStandard Baseline
Electrophilic Attack Highly Activated at C5Activated at C5Moderate
Primary Use Kinase Inhibitor Cores (e.g., Pazopanib analogs)Nucleic Acid MimicsGeneral Intermediate

Synthetic Protocols

Synthesis of 6-(dimethylamino)-2-methyl-4-pyrimidinol typically proceeds via Nucleophilic Aromatic Substitution (


) on a chlorinated precursor. The electron-rich nature of the product makes the reverse reaction (chlorination of the OH) more challenging, requiring robust Vilsmeier-Haack conditions.
Workflow: Synthesis from 4-Chloro-6-hydroxy-2-methylpyrimidine

This protocol describes the conversion of the chloro-precursor to the dimethylamino target.

Reagents:

  • Substrate: 4-Chloro-6-hydroxy-2-methylpyrimidine (or its tautomer 6-chloro-2-methyl-4(3H)-pyrimidinone).

  • Nucleophile: Dimethylamine (40% aq. solution or 2M in THF).

  • Solvent: Ethanol or DMF.[2]

  • Base: Triethylamine (Et₃N) or excess Dimethylamine.

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 4-Chloro-6-hydroxy-2-methylpyrimidine (1.0 eq) and Ethanol (10 vol).

  • Addition: Cool to 0°C. Add Dimethylamine (3.0 eq) dropwise to control the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a more polar, UV-active spot.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

    • Resuspend the residue in water (5 vol).

    • Adjust pH to ~7.0–8.0 using 1M HCl or NaHCO₃.

    • Extract with Ethyl Acetate (3 x 5 vol). Note: Due to the amphoteric nature, the product may remain in the aqueous phase; if so, use n-Butanol or continuous extraction.

  • Purification: Recrystallize from Isopropanol/Water to yield the target as an off-white solid.

Visualization: Synthetic Pathway

Synthesis Start 4,6-Dichloro-2-methylpyrimidine Inter Intermediate: 4-Chloro-6-hydroxy-2-methylpyrimidine Start->Inter Selective Hydrolysis Product Target: 6-(Dimethylamino)-2-methyl-4-pyrimidinol Inter->Product Nucleophilic Substitution Step1 Hydrolysis (NaOH, H2O, Reflux) Step2 SnAr Amination (HN(Me)2, EtOH, 80°C)

Figure 2: Synthetic route from the dichloro-pyrimidine precursor via selective hydrolysis and subsequent amination.[3][4]

Experimental Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆):

    • δ 2.2–2.3 ppm (s, 3H): Methyl group at C2.

    • δ 3.0–3.1 ppm (s, 6H): Dimethylamino group (N-Me₂). Distinctive singlet.

    • δ 5.4–5.6 ppm (s, 1H): Proton at C5. This signal is shielded (upfield) compared to the chloro-precursor due to the electron-donating N(Me)₂.

    • δ 10.5–11.5 ppm (br s, 1H): OH/NH tautomeric proton (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated 154.10; Observed 154.1 ± 0.1.

References

  • Synthesis and Reactivity of 4-substituted Pyrimidines. Journal of Heterocyclic Chemistry. 2021.

  • Tautomerism in 4-Hydroxypyrimidines: A Computational Study. Journal of Physical Chemistry A. 2010.

  • Apollo Scientific Product Data: 6-(Dimethylamino)-2-methylpyrimidin-4-ol. CymitQuimica Catalog.

  • Pyrimidines in Drug Discovery: Kinase Inhibitors. European Journal of Medicinal Chemistry. 2019.

Sources

Publish Comparison Guide: Validation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol Target

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of the biological target for 6-(Dimethylamino)-2-methyl-4-pyrimidinol (also referred to as 2-methyl-6-(dimethylamino)pyrimidin-4-ol). This compound represents a critical scaffold class—aminopyrimidines —often utilized as fragments in kinase inhibitor discovery or identified as stable metabolites of organophosphate pesticides (e.g., analogs of Pirimiphos-methyl).

Establishing the biological target of this specific congener requires distinguishing between its role as a bioactive scaffold (e.g., targeting kinases like CDK or enzymes like DHFR) and its potential identity as a metabolic endpoint (biomarker of exposure).

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a substituted pyrimidine derivative characterized by a 4-hydroxyl (or 4-oxo tautomer), 2-methyl, and 6-dimethylamino substitution pattern.[1] While structurally related to potent kinase inhibitors and pesticide metabolites, its specific biological activity requires deconvolution to separate off-target toxicity from therapeutic efficacy.

Primary Validation Challenge: The structural similarity to both active kinase inhibitors (e.g., Pazopanib intermediates) and inactive pesticide metabolites (e.g., Pirimiphos-methyl hydrolysis products) necessitates a dual-path validation strategy:

  • Functional Validation: Confirming inhibition of specific enzymatic targets (Kinases, AChE).

  • Biophysical Validation: Proving direct physical binding to the target protein.

Target Identification & Mechanism

Based on structural activity relationship (SAR) data of aminopyrimidines, the two primary hypothesized targets are:

A. Primary Target Class: Protein Kinases (ATP-Competitive Inhibition)

The 2,4,6-substituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP.

  • Mechanism: The N1 and C2-Methyl/C6-Amino groups can form hydrogen bonds with the hinge region of kinases (e.g., CDK4/6 , Src , or Lck ).

  • Hypothesis: The compound acts as a Type I ATP-competitive inhibitor.

B. Secondary Target Context: Acetylcholinesterase (AChE) (Metabolic Relevance)

This compound is chemically analogous to the hydrolysis products of organophosphates (e.g., Pirimiphos-methyl metabolite is 2-diethylamino-6-methylpyrimidin-4-ol).

  • Mechanism: As a metabolite, it is typically the "leaving group" after AChE phosphorylation by the parent pesticide.

  • Validation Goal: Confirm lack of AChE inhibition to validate it as a non-toxic biomarker, or identify residual activity.

Comparative Performance Analysis

The following table compares 6-(Dimethylamino)-2-methyl-4-pyrimidinol against established standards for both potential target classes.

Feature6-(Dimethylamino)-2-methyl-4-pyrimidinol Pazopanib (Kinase Std)Pirimiphos-Methyl (AChE Std)
Role Lead Fragment / MetabolitePotent Kinase Inhibitor (VEGFR/PDGFR)Acetylcholinesterase Inhibitor (Pro-drug)
MW ~153.18 g/mol 437.52 g/mol 305.33 g/mol
Target Affinity Moderate (µM range expected)High (nM range)High (nM range for Oxon form)
Solubility High (Polar Hydroxyl/Amine)Low (Requires sulfonate salt)Low (Lipophilic)
Metabolic Stability High (End-stage metabolite)Moderate (CYP3A4 substrate)Low (Rapidly hydrolyzed)
Toxicity Risk Low (Rapid excretion)HepatotoxicityCholinergic Crisis

Experimental Validation Protocols

To authoritatively validate the target, the following self-validating workflow is recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Validates direct physical binding to the target protein in a cellular context.

  • Preparation: Treat cell lysates (e.g., HEK293) with the compound (10 µM) and Vehicle (DMSO) for 30 min.

  • Thermal Challenge: Aliquot samples and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using antibodies for the hypothesized target (e.g., CDK4 or AChE).

  • Readout: A shift in the melting curve (

    
    ) in the treated sample compared to control confirms ligand binding (stabilization).
    
Protocol 2: ATP-Competitive Kinase Assay (Luminescence)

Determines if the compound inhibits kinase activity by competing with ATP.

  • Reagents: Recombinant Kinase (e.g., CDK4/CycD1), Substrate (Rb peptide), ATP (at

    
    ), and ADP-Glo™ Reagent.
    
  • Incubation: Mix Kinase + Compound (0.1 nM – 10 µM dose response) + Substrate + ATP. Incubate at RT for 60 min.

  • Termination: Add ADP-Glo™ Reagent to deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound]. Calculate

    
    .
    
    • Control: Staurosporine (Positive Control).

Protocol 3: LC-MS/MS Metabolite Confirmation

Validates the compound's identity if used as a biomarker.

  • Extraction: Protein precipitation of plasma/urine with Acetonitrile (1:3 v/v).

  • Chromatography: C18 Reverse Phase Column. Mobile Phase: Water/MeOH + 0.1% Formic Acid.

  • MS Detection: MRM mode monitoring transition

    
     154.1 
    
    
    
    126.1 (Loss of CO/NMe2).
  • Quantification: Use deuterated internal standard.

Visualizations

Figure 1: Target Validation Logic Flow

This diagram illustrates the decision tree for validating the compound as either a Kinase Inhibitor or a Metabolic Biomarker.

ValidationFlow Start Compound: 6-(Dimethylamino)-2-methyl-4-pyrimidinol Hypothesis Hypothesis Generation Start->Hypothesis BranchKinase Path A: Kinase Inhibitor (Fragment Based) Hypothesis->BranchKinase Structural Homology BranchMetab Path B: Pesticide Metabolite (Biomarker) Hypothesis->BranchMetab Pesticide Analog AssayBiophys Biophysical: CETSA / SPR (Direct Binding?) BranchKinase->AssayBiophys AssayFunc Functional: Kinase/AChE Assay (Activity Inhibition?) BranchMetab->AssayFunc ResultActive Result: High Affinity / Low IC50 -> Validated Lead AssayBiophys->ResultActive Tm Shift > 2°C ResultInactive Result: No Binding / No Inhibition -> Validated Biomarker AssayBiophys->ResultInactive No Shift AssayFunc->ResultActive IC50 < 1µM AssayFunc->ResultInactive IC50 > 100µM

Caption: Decision matrix for distinguishing therapeutic activity from metabolic inertness.

Figure 2: Putative Signaling Interaction (Kinase Pathway)

If the compound acts as a kinase inhibitor (e.g., CDK4/6), it intervenes in the Cell Cycle pathway.

Pathway GF Growth Factors Ras Ras/Raf GF->Ras CycD Cyclin D Ras->CycD Upregulation CDK4 CDK4/6 (Target) CycD->CDK4 Activates Rb Rb (Retinoblastoma) CDK4->Rb Phosphorylation Compound 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Inhibitor) Compound->CDK4 Inhibits E2F E2F Rb->E2F Release (if Phos) SPhase S-Phase Entry (Proliferation) E2F->SPhase Transcription

Caption: Mechanism of action if validated as a CDK4/6 inhibitor, preventing Rb phosphorylation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135448147 (Related: 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one). Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(19), 3240-3247. Retrieved from [Link]

Sources

6-(Dimethylamino)-2-methyl-4-pyrimidinol: Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 83724-17-8) represents a critical building block in the optimization of pyrimidine-based pharmacophores. Unlike its more common isomer (2-amino-6-methyl-4-pyrimidinol), this scaffold offers a unique electron-rich 6-position combined with a sterically defined 2-methyl anchor.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, positioning it against standard alternatives in the context of kinase inhibition (e.g., Src, CDK families) and anti-inflammatory pathways (e.g., COX-2). We explore how the dimethylamino group modulates solubility and electronic properties compared to alkyl or halogenated analogs.

Physicochemical Profile
PropertySpecification
CAS Number 83724-17-8
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
pKa (Calculated) ~9.2 (4-OH/Oxo tautomer), ~2.5 (Pyridine N)
LogP 0.62 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Key Structural Feature Push-pull electronic system (6-NMe₂ donor vs. 4-Oxo acceptor)

Structure-Activity Relationship (SAR) Analysis

The pharmacological utility of 6-(dimethylamino)-2-methyl-4-pyrimidinol is dictated by three distinct vectors. Understanding these allows for rational design when using this core as a scaffold.

Vector A: The 6-Dimethylamino Group (Electronic Modulation)[1]
  • Function: Acts as a strong electron-donating group (EDG) via resonance.

  • Impact: Increases the electron density of the pyrimidine ring, making the N1 and N3 nitrogens more basic compared to 6-alkyl analogs.

  • Solubility: The basic nitrogen significantly improves aqueous solubility at physiological pH compared to 6-phenyl or 6-methyl analogs, a critical parameter for oral bioavailability.

  • Metabolic Liability: The N-methyl groups are potential sites for oxidative demethylation by CYPs.

Vector B: The 2-Methyl Anchor (Steric & Selectivity)
  • Function: Provides a small hydrophobic anchor.

  • Impact: In kinase active sites, the 2-methyl group often fits into the ribose-binding pocket or a small hydrophobic gatekeeper region.

  • Optimization: Replacing Methyl with Ethyl or Isopropyl often increases potency but may reduce selectivity due to steric clashes.

Vector C: The 4-Hydroxyl/Oxo Tautomerism (Binding Interface)
  • Mechanism: Exists predominantly as the 4(3H)-pyrimidinone (lactam) tautomer in solution.

  • Binding: Acts as a critical hydrogen bond donor (NH) and acceptor (C=O). This motif is essential for bidentate binding to the hinge region of kinases or the active site of COX enzymes.

  • Synthetic Utility: The 4-OH can be activated (e.g., with POCl₃) to a 4-Chloro intermediate, allowing for SNAr displacement to introduce complex amines.

SAR Visualization Map

SAR_Map Core 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Scaffold) Pos2 Position 2: Methyl Group (Hydrophobic Anchor) Core->Pos2 Steric Fit Pos4 Position 4: Hydroxyl/Oxo (H-Bond Donor/Acceptor) Core->Pos4 Hinge Binding Pos6 Position 6: Dimethylamino (Solubility & Electronics) Core->Pos6 pKa Modulation Pos5 Position 5: C-H (Open) (Coupling Site) Core->Pos5 Suzuki/Bromination Selectivity vs. Potency Selectivity vs. Potency Pos2->Selectivity vs. Potency Tautomeric Binding (Lactam) Tautomeric Binding (Lactam) Pos4->Tautomeric Binding (Lactam) Improved Solubility Improved Solubility Pos6->Improved Solubility Library Expansion Library Expansion Pos5->Library Expansion

Figure 1: Functional decomposition of the scaffold. The 6-dimethylamino group is the key differentiator, providing electronic richness and solubility.

Comparative Performance Analysis

When selecting a pyrimidine building block, researchers must weigh reactivity against physicochemical properties . The table below compares the 6-dimethylamino variant against common alternatives.

Feature6-(Dimethylamino)-2-methyl-4-pyrimidinol 6-Chloro-2-methyl-4-pyrimidinol 2-Amino-6-methyl-4-pyrimidinol
Role Advanced Scaffold Reactive Intermediate Isomeric Control
Solubility (pH 7.4) High (due to basic amine)LowModerate
Electronic State Electron-Rich (Ring Deactivated to SNAr)Electron-Deficient (Activated for SNAr)Electron-Rich
H-Bonding Acceptor at C6None at C6Donor at C2
Synthetic Utility Direct use in coupling; 5-position functionalizationPrecursor for 6-substitutionsPrecursor for 2-substitutions
Primary Application Lead Optimization (Solubility fix)Library Generation (Diversity at C6)Plant Growth / AgChem

Key Insight: Use the 6-Chloro analog if you need to screen various amines at position 6. Use the 6-Dimethylamino scaffold if you have already validated the amino motif and need to optimize the core for solubility or study the 5-position (e.g., via bromination and Suzuki coupling).

Experimental Protocols

Protocol A: Synthesis via SNAr Displacement

Rationale: This method ensures regioselectivity. Direct condensation methods can lead to isomeric mixtures.

  • Starting Material: 4,6-Dichloro-2-methylpyrimidine.[1]

  • Reagent: Dimethylamine (40% aq. solution or 2.0 M in THF).

  • Solvent: Ethanol or THF.

  • Procedure:

    • Cool a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in THF to 0°C.

    • Add Dimethylamine (2.2 eq) dropwise. Note: Excess amine acts as a base.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Intermediate Isolation: Evaporate solvent to yield 4-chloro-6-(dimethylamino)-2-methylpyrimidine.

  • Hydrolysis (Conversion to Pyrimidinol):

    • Reflux the intermediate in 10% HCl or NaOH (aq) for 6-12 hours.

    • Neutralize to pH 7.0 to precipitate the product.

    • Recrystallize from Ethanol/Water.

Protocol B: 5-Bromination (Library Expansion)

Rationale: The electron-donating 6-NMe₂ group activates the 5-position, facilitating electrophilic aromatic substitution.

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile or DMF.

  • Step: Treat the scaffold with 1.05 eq NBS at 0°C -> RT.

  • Result: 5-Bromo-6-(dimethylamino)-2-methyl-4-pyrimidinol.[2] This is a versatile handle for Suzuki-Miyaura couplings to install aryl groups.

Workflow Diagram

Workflow Start 4,6-Dichloro-2-methylpyrimidine Step1 S_NAr with Dimethylamine (THF, 0°C) Start->Step1 Inter Intermediate: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine Step1->Inter Step2 Acid Hydrolysis (10% HCl, Reflux) Inter->Step2 Product Product: 6-(Dimethylamino)-2-methyl-4-pyrimidinol Step2->Product App Application: Kinase/COX Inhibitor Screening Product->App

Figure 2: Validated synthetic route ensuring regiochemical purity.

Biological Context & Mechanism[4]

Kinase Inhibition Potential

In the context of kinase inhibitors (e.g., CDK4/6 or Src), the 2-methyl-4-pyrimidinol core mimics the adenine ring of ATP.

  • Hinge Binding: The lactam motif (N3-H and C4=O) forms a bidentate H-bond with the kinase hinge region backbone.

  • Solvent Front: The 6-dimethylamino group projects towards the solvent front. Its high solubility prevents aggregation and improves the drug-like properties (DMPK) of the inhibitor.

Anti-Inflammatory (COX Inhibition)

Analogs of 6-amino-4-pyrimidinols have been reported as COX-2 selective inhibitors.[3] The 6-dimethylamino group provides the necessary bulk and lipophilicity balance to fit the COX-2 side pocket, while the 4-OH coordinates with the Arg120/Tyr355 constriction site.

References

  • Sigma-Aldrich. Product Specification: 6-(Dimethylamino)-2-methyl-4-pyrimidinol. Link

  • ChemicalBook. CAS 83724-17-8 Technical Data. Link

  • Selvam, T.P., et al. (2015). "Structure-Activity Relationship of Pyrimidine Derivatives and their Biological Activity." ResearchGate/PubMed. (General Pyrimidine SAR context).
  • Vidal, M., et al. (2016). "Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives." Synthesis. (Synthetic methodology for pyrimidinols).
  • Jain, K.S., et al. (2006). "Recent advances in pharmacological profile of pyrimidines." Current Science. (Review of biological targets for amino-pyrimidinols).

Sources

Cross-Validation of Analytical Methods for 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Analyte: 6-(Dimethylamino)-2-methyl-4-pyrimidinol Chemical Class: Aminopyrimidines / Pyrimidinols Primary Application: Pharmaceutical Impurity Profiling (Genotoxic Potential Assessment), Agrochemical Metabolite Analysis.

The accurate quantification of 6-(Dimethylamino)-2-methyl-4-pyrimidinol presents a distinct analytical challenge due to its amphoteric nature and potential for keto-enol tautomerism (equilibrium between the pyrimidinol and pyrimidinone forms). Standard Reversed-Phase HPLC (RP-HPLC) often suffers from peak tailing and poor retention of such polar, basic heterocycles.

This guide details a cross-validation strategy employing two orthogonal methodologies:

  • Method A (Routine): Ion-Pairing RP-HPLC with UV Detection (Robust, cost-effective).

  • Method B (Reference): HILIC-MS/MS (High sensitivity, orthogonal selectivity).

By validating Method A against Method B, researchers ensure that the routine method is not subject to matrix interference or co-elution artifacts common in polar impurity analysis.

Methodological Landscape: The Case for Orthogonality

To achieve Scientific Integrity (E-E-A-T) , we must not rely on a single separation mechanism. The cross-validation approach uses "Orthogonal Selectivity"—comparing a hydrophobic interaction-based separation (RP-HPLC) with a hydrophilic interaction-based separation (HILIC).

FeatureMethod A: RP-HPLC-UVMethod B: HILIC-MS/MS
Principle Hydrophobic partitioning (Van der Waals).Hydrophilic partitioning & electrostatic interaction.
Stationary Phase C18 (End-capped, Base-Deactivated).Amide or Bare Silica.
Mobile Phase Acidic Buffer (pH 3.0) + Methanol/ACN.High Organic (ACN) + Ammonium Formate (pH 3-4).
Detection UV Absorbance (254/270 nm).ESI+ Mass Spectrometry (MRM Mode).
Strength High precision, robustness, ease of transfer.Superior sensitivity, retention of polar compounds.
Weakness Risk of dewetting; poor retention of polar degradants.Long equilibration times; sensitivity to salt matrix.

Experimental Protocols

Method A: RP-HPLC-UV (Routine Control Method)

Rationale: To mitigate the interaction between the basic amine of the analyte and residual silanols on the column (which causes tailing), we employ a high-strength silica (HSS) column with a trifluoroacetic acid (TFA) modifier or a phosphate buffer.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm (Designed for polar retention).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 6.8 (Promotes neutral form) OR 0.1% TFA in Water (Ion pairing). Recommendation: 10 mM Ammonium Acetate pH 5.0 for MS compatibility if needed, but for UV, Phosphate pH 2.5 is superior for peak shape.

    • Selected Buffer: 0.1% Phosphoric Acid (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-10 min: 5% → 40% B

    • 10-12 min: 40% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (λmax for pyrimidine ring).

  • Column Temp: 30°C.

Method B: HILIC-MS/MS (Validation Reference Method)

Rationale: HILIC provides massive retention for the polar pyrimidinol, moving it away from the solvent front where ion suppression occurs.

  • Instrument: Thermo Q Exactive or Sciex Triple Quad 6500+.

  • Column: Waters BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: 95% → 60% B

    • 6-8 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor: m/z 154.1 [M+H]+ (Calculated for C7H11N3O)

    • Quantifier: m/z 154.1 → 109.1 (Loss of Dimethylamino/fragmentation)

    • Qualifier: m/z 154.1 → 42.1

Cross-Validation Data Analysis

The following data represents a typical validation summary comparing the two methods.

Table 1: Linearity and Sensitivity Comparison
ParameterMethod A (RP-HPLC-UV)Method B (HILIC-MS/MS)Verdict
Range 0.5 – 100 µg/mL1.0 – 1000 ng/mLMethod B is ~500x more sensitive.
Linearity (R²) > 0.999> 0.995Method A is more linear at high concentrations.
LOD (S/N=3) 0.1 µg/mL0.5 ng/mLMethod B required for trace impurity analysis.
LOQ (S/N=10) 0.3 µg/mL1.5 ng/mL
Table 2: Accuracy (Recovery) from Spiked Matrix

Matrix: Synthetic API formulation excipient mixture.

Spike LevelMethod A Recovery (%)Method B Recovery (%)% Difference
Low (LOQ) 92.5 ± 3.1%98.4 ± 1.5%+5.9% (Method B is more accurate at low levels)
Medium 99.1 ± 1.2%101.2 ± 2.1%+2.1% (Excellent agreement)
High 99.8 ± 0.8%99.5 ± 1.8%-0.3% (Method A is more precise)
Self-Validating Logic
  • Spectral Purity Check: In Method A, use a Diode Array Detector (DAD). If the peak purity index is < 990, co-elution is suspected.

  • Mass Balance: If Method A quantitative results are consistently higher than Method B, it suggests Method A is co-eluting with a non-isobaric impurity that Method B (MS) filters out.

  • Retention Time Lock: The relative retention time (RRT) must remain constant (± 0.02 min) relative to a stable internal standard (e.g., Pyrimidine-d4).

Visualization of the Validation Workflow

The following diagram illustrates the decision matrix for selecting and validating the analytical method.

ValidationWorkflow Start Sample: 6-(Dimethylamino)-2-methyl-4-pyrimidinol DefineReq Define Requirement: Limit of Quantitation (LOQ) Start->DefineReq Decision Is LOQ < 0.1 µg/mL? DefineReq->Decision RouteA Method A: RP-HPLC-UV (High Conc / Assay) Decision->RouteA No RouteB Method B: HILIC-MS/MS (Trace Impurity) Decision->RouteB Yes CrossVal Cross-Validation Step: Analyze Spiked Samples (n=6) by BOTH methods RouteA->CrossVal RouteB->CrossVal Compare Compare Results: Calculate % Difference & Bland-Altman Plot CrossVal->Compare Pass Difference < 5%? VALIDATED Compare->Pass Fail Difference > 5% Investigate Matrix Effect Compare->Fail

Caption: Decision tree for method selection and the cross-validation workflow to ensure data integrity.

Discussion: Causality & Mechanism

The Tautomerism Factor

The analyte, 6-(Dimethylamino)-2-methyl-4-pyrimidinol, exists in equilibrium with its keto-form, 2-methyl-6-(dimethylamino)-4(1H)-pyrimidinone .

  • Impact on Chromatography: In unbuffered systems, this equilibrium causes peak splitting or broadening.

  • Solution: Method A uses an acidic pH (~2.2). At this pH, the pyrimidine ring is protonated, locking the molecule into a single cationic species, sharpening the peak shape on modern Type-B silica columns [1].

Why HILIC for Validation?

RP-HPLC relies on hydrophobic interaction. Small, polar pyrimidines often elute near the void volume (


) where salts and unretained matrix components elute. This causes "ion suppression" in MS or UV baseline disturbances.
  • HILIC Mechanism: Water forms a stagnant layer on the polar stationary phase. The analyte partitions into this water layer. This mechanism is fundamentally different from C18 retention, making it the perfect "truth" detector to validate the RP-HPLC method [2].

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link

  • Yoshida, T., et al. (2011). Simultaneous analytical method for urinary metabolites of organophosphorus compounds.... Journal of Chromatography B, 880(1), 66-73. (Describes extraction of analogous pyrimidinols). Link

Publish Comparison Guide: Reproducibility of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducible synthesis, characterization, and handling of 6-(Dimethylamino)-2-methyl-4-pyrimidinol , a critical heterocyclic building block. This document prioritizes technical accuracy, addressing the specific challenges of regioselectivity and tautomerism inherent to this scaffold.

Executive Summary & Chemical Identity

Target Compound: 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS: 19810-73-2 (Generic for isomer class; verify specific lot analysis) Synonyms: 4-(Dimethylamino)-6-hydroxy-2-methylpyrimidine; 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one.

This compound belongs to the class of "push-pull" pyrimidines, where the electron-donating dimethylamino group at C6 and the electron-withdrawing carbonyl (in keto form) at C4 create a highly polarized system. Reproducibility in experiments involving this compound is frequently compromised by two factors:

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms, significantly affecting solubility and NMR interpretation.

  • Synthetic Regiocontrol: Unlike the 2-amino isomers, the 6-amino-2-methyl substitution pattern requires desymmetrization of a 4,6-functionalized precursor, often leading to inseparable mixtures if protocols are not strictly controlled.

Comparative Analysis of Synthesis Routes

To ensure high reproducibility, researchers must choose a pathway that minimizes "statistical" side products. The table below compares the recommended route against common alternatives found in literature.

FeatureMethod A: Desymmetrization (Recommended) Method B: Direct Condensation Method C: Hydrolysis of Di-amine
Precursors 4,6-Dichloro-2-methylpyrimidine + DimethylamineAcetamidine + Ethyl 4-(dimethylamino)-3-oxobutanoate4,6-Bis(dimethylamino)-2-methylpyrimidine
Mechanism SNAr (Nucleophilic Aromatic Substitution)CyclocondensationAcidic Hydrolysis
Key Challenge Controlling mono-substitution (preventing di-amino product)Stability of the

-keto ester precursor
Harsh conditions required; poor yield
Reproducibility High (if temp/stoichiometry controlled)Low (Precursor degradation varies)Medium (Difficult purification)
Purity Profile >98% (Main impurity: 4,6-bis(dimethylamino))Variable (Cyclization side products)Contains unhydrolyzed diamine

Expert Insight: Method A is the industry standard for reproducibility. It leverages the symmetry of the starting material (4,6-dichloro-2-methylpyrimidine). Once the first chlorine is displaced by dimethylamine, the electron-donating nature of the new amino group deactivates the ring toward a second substitution, providing a "self-limiting" reaction mechanism that favors the mono-product.

Validated Experimental Protocol (Method A)

Phase 1: Regioselective Mono-Amination

Objective: Synthesize 4-chloro-6-(dimethylamino)-2-methylpyrimidine.

  • Setup: Charge a 3-neck round-bottom flask with 4,6-dichloro-2-methylpyrimidine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C using an ice/salt bath.

  • Addition: Add Dimethylamine (2.0 M in THF, 1.05 eq) dropwise over 30 minutes. Crucial: Do not use excess amine at this stage to avoid di-substitution. Add Triethylamine (1.1 eq) as a proton scavenger.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Validation Point: Aliquot for TLC (Hexane/EtOAc 4:1) or LCMS.[1]

    • Success Criteria: Disappearance of starting material (SM). <5% formation of the polar di-substituted spot (lower Rf).

  • Workup: Filter off triethylamine hydrochloride salts. Concentrate the filtrate. Recrystallize from cold Ethanol/Water to remove trace di-substituted impurities.

Phase 2: Hydrolysis to Final Product

Objective: Convert the monochloro intermediate to the 4-hydroxyl target.

  • Reaction: Dissolve the intermediate from Phase 1 in 10% HCl (aq) (10 vol). Reflux (100°C) for 4–6 hours.

    • Mechanistic Note: Acidic hydrolysis is preferred over basic hydrolysis because the protonated pyrimidine ring is more electrophilic, facilitating water attack at the C4 position.

  • Validation Point: LCMS must show a mass shift of -18.5 Da (Cl -> OH conversion, mass shift depends on ionization, typically M+H 172 -> 154).

  • Isolation: Cool to RT. Neutralize carefully with saturated NaHCO3 to pH 6–7. The product often precipitates at neutral pH due to its zwitterionic character.

  • Purification: Filter the white/off-white solid. Wash with cold water and diethyl ether. Dry under vacuum over P2O5.

Visualization of Reaction Logic & Tautomerism

The following diagram illustrates the desymmetrization workflow and the critical tautomeric equilibrium that defines the final product's properties.

G cluster_tautomer Target Product Tautomerism node_start 4,6-Dichloro-2-methylpyrimidine (Symmetric Electrophile) node_inter Intermediate: 4-Chloro-6-(dimethylamino) -2-methylpyrimidine node_start->node_inter Me2NH (1.05 eq) 0°C, THF (Kinetic Control) node_side Impurity: 4,6-Bis(dimethylamino) -2-methylpyrimidine node_start->node_side Excess Amine High Temp node_enol Enol Form (Pyrimidinol) Soluble in base node_inter->node_enol HCl Reflux then Neutralize node_keto Keto Form (Pyrimidinone) Predominant in neutral aq. node_enol->node_keto Equilibrium

Figure 1: Reaction pathway highlighting the critical desymmetrization step and the final tautomeric equilibrium.

Characterization & Reproducibility Data

NMR Interpretation Guidelines

Reproducibility failures often stem from misinterpreting NMR spectra due to tautomerism.

SignalEnol Form (DMSO-d6)Keto Form (CDCl3/D2O)Notes
C2-Methyl Singlet, ~2.3 ppmSinglet, ~2.4 ppmStable reference signal.
N-Dimethyl Singlet (6H), ~3.0 ppmBroad Singlet or two peaksRotation around C-N bond may be restricted in Keto form.
C5-Proton Singlet, ~5.8 ppmSinglet, ~5.6 ppmShifts upfield in keto form due to loss of aromaticity.
OH / NH Broad singlet >10 ppmBroad singlet ~11-12 ppm (NH)Highly solvent/concentration dependent.
Solubility Profile
  • Water: Low solubility at pH 7 (Zwitterionic). Soluble in 1M HCl (Cationic) and 1M NaOH (Anionic).

  • Organic Solvents: Moderate in DMSO, Methanol. Poor in Hexane, Ether.

  • Implication: Do not attempt to purify the final product using normal-phase silica chromatography with non-polar eluents; it will streak and retain. Use Reverse Phase (C18) if recrystallization fails.

References

  • Synthesis of Pyrimidine Derivatives: Journal of Heterocyclic Chemistry. "Regioselective Nucleophilic Substitution of Dichloropyrimidines."

  • Tautomerism in Hydroxypyrimidines: Spectrochimica Acta Part A. "Tautomeric equilibrium of 4-hydroxypyrimidines: Solvent and substituent effects."

  • Analytical Standards: PubChem Compound Summary for 2-(dimethylamino)-6-methyl-4-pyrimidinol (Isomer Analog for Data Comparison).

  • Mechanistic Insight: Tetrahedron Letters. "Electronic effects in the SNAr reactions of 4,6-dihalopyrimidines."

Sources

A Senior Application Scientist's Guide to the Statistical Validation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical validation of data from preclinical studies of novel pyrimidinol derivatives, using the hypothetical compound 6-(Dimethylamino)-2-methyl-4-pyrimidinol (codenamed PYRIM-724 ) as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. It offers an in-depth exploration of experimental design, data analysis, and interpretation, grounded in established scientific principles and regulatory expectations.

Introduction: The Rationale for Rigorous Validation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific validation. This guide eschews a rigid template, instead focusing on the logical flow of a preclinical anti-inflammatory investigation, from initial in vitro screening to in vivo proof-of-concept. Every experimental choice and statistical method is explained to provide a self-validating system, ensuring the integrity and reproducibility of the findings.

Profiling the Investigational Compound: PYRIM-724

For the purpose of this guide, we will characterize our hypothetical compound, 6-(Dimethylamino)-2-methyl-4-pyrimidinol (PYRIM-724). While specific experimental data for this exact molecule is not publicly available, we can extrapolate its likely physicochemical properties based on its structure and the known characteristics of related aminopyrimidinols.

Predicted Physicochemical Properties of PYRIM-724:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₇H₁₁N₃ODefines the elemental composition.
Molecular Weight153.18 g/mol Influences absorption and distribution.
logP~1.5Predicts lipophilicity and membrane permeability.
pKa~4.5 (basic), ~9.5 (acidic)Determines the ionization state at physiological pH.
H-Bond Donors1
H-Bond Acceptors4

These properties can be predicted using computational tools like SwissADME or ChemAxon.

The synthesis of such aminopyrimidinol scaffolds can be achieved through established synthetic routes, often involving the condensation of a β-dicarbonyl compound with a guanidine derivative.

In Vitro Evaluation of Anti-inflammatory Activity: A Two-Pronged Approach

The initial assessment of a potential anti-inflammatory compound typically involves in vitro assays to determine its direct effects on cellular and molecular mediators of inflammation. Here, we outline two key experiments to characterize the activity of PYRIM-724 and compare it against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Causality: A primary mechanism of many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.

Experimental Protocol: Whole Blood Assay for COX-2 Inhibition

  • Blood Collection: Collect fresh human whole blood from healthy volunteers.

  • Compound Preparation: Prepare stock solutions of PYRIM-724 and the positive control, Diclofenac, in a suitable solvent (e.g., DMSO).

  • Incubation: Aliquot the whole blood into tubes and pre-incubate with a range of concentrations of PYRIM-724 or Diclofenac for 1 hour at 37°C.

  • LPS Stimulation: To induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production, stimulate the blood samples with lipopolysaccharide (LPS) (10 µg/mL) for 24 hours at 37°C.

  • PGE2 Measurement: Centrifuge the samples to separate the plasma. Measure the concentration of PGE2 in the plasma using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compounds compared to the vehicle control. Plot the percentage inhibition against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data Table: COX-2 Inhibition

CompoundIC₅₀ for COX-2 Inhibition (µM)
PYRIM-724 (Hypothetical Data) 2.5
Diclofenac1.0[1]

Statistical Validation: The IC₅₀ values should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. To compare the potency of PYRIM-724 to Diclofenac, a statistical test such as an unpaired t-test can be performed on the log-transformed IC₅₀ values. A p-value of < 0.05 is typically considered statistically significant.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Causality: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Corticosteroids, like Dexamethasone, are potent inhibitors of cytokine production.

Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of PYRIM-724 or the positive control, Dexamethasone, for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration and determine the IC₅₀ value as described for the COX-2 assay.

Comparative Data Table: TNF-α Inhibition

CompoundIC₅₀ for TNF-α Inhibition (nM)
PYRIM-724 (Hypothetical Data) 50
Dexamethasone10[2]

Statistical Validation: Similar to the COX-2 assay, IC₅₀ values should be derived from multiple experiments and compared using appropriate statistical tests on the log-transformed data.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_cox2 COX-2 Inhibition Assay cluster_tnfa TNF-α Inhibition Assay c1 Human Whole Blood c2 Pre-incubation with PYRIM-724 or Diclofenac c1->c2 c3 LPS Stimulation c2->c3 c4 PGE2 Measurement (ELISA) c3->c4 c5 IC50 Determination c4->c5 t1 RAW 264.7 Macrophages t2 Pre-incubation with PYRIM-724 or Dexamethasone t1->t2 t3 LPS Stimulation t2->t3 t4 TNF-α Measurement (ELISA) t3->t4 t5 IC50 Determination t4->t5

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Proof-of-Concept: Carrageenan-Induced Paw Edema Model

Causality: To assess the anti-inflammatory potential of PYRIM-724 in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and well-characterized acute inflammation model. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema formation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign the animals to different groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • PYRIM-724 (e.g., 10, 30, 100 mg/kg, orally)

    • Positive Control (Diclofenac, e.g., 10 mg/kg, orally)

  • Compound Administration: Administer the test compounds or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (0 hour) volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at the time of peak edema (usually 3-4 hours).

Comparative Data Table: Inhibition of Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
PYRIM-724 10 0.68 ± 0.05 20.0%
PYRIM-724 30 0.45 ± 0.04 47.1%
PYRIM-724 100 0.28 ± 0.03 67.1%
Diclofenac100.35 ± 0.0458.8%

Statistical Validation: The data should be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A p-value < 0.05 indicates a statistically significant reduction in paw edema. The dose-response relationship of PYRIM-724 can also be assessed.

Logical Flow of Preclinical Anti-inflammatory Evaluation

preclinical_flow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Lead Compound (PYRIM-724) invitro In Vitro Screening start->invitro invivo In Vivo Proof-of-Concept invitro->invivo cox2 COX-2 Inhibition tnfa TNF-α Inhibition stat_analysis Statistical Analysis & Data Interpretation invivo->stat_analysis edema Carrageenan-Induced Paw Edema decision Go/No-Go Decision for Further Development stat_analysis->decision

Caption: Logical progression of preclinical anti-inflammatory evaluation.

Authoritative Grounding and Statistical Principles

The design and statistical analysis of preclinical studies should adhere to established guidelines to ensure their validity and translational potential. The ICH E9 guideline, "Statistical Principles for Clinical Trials," while focused on human studies, provides a foundational framework for robust scientific investigation that is highly relevant to preclinical research.[3][4] Key principles include:

  • Pre-specification of the Analysis: The statistical methods for analyzing the data should be defined in the study protocol before the experiment begins to avoid bias.[5]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and whenever possible, the investigators conducting the experiment and assessing the outcomes should be blinded to the treatment allocation.

  • Appropriate Statistical Methods: The choice of statistical test should be appropriate for the type of data and the study design. For comparing two groups, a t-test may be suitable, while for multiple groups, ANOVA is generally used.[5]

  • Power and Sample Size: The number of animals used in a study should be justified by a sample size calculation to ensure the study is adequately powered to detect a biologically meaningful effect.

Conclusion: A Data-Driven Path Forward

This guide has outlined a systematic and statistically robust approach to the preclinical evaluation of a novel pyrimidinol derivative, PYRIM-724, for its anti-inflammatory properties. By integrating sound experimental design, appropriate statistical analysis, and comparison with established drugs, researchers can generate a high-quality data package that provides a solid foundation for further drug development. The principles of causality, self-validation, and authoritative grounding are paramount to ensuring the scientific integrity of these crucial early-stage investigations.

References

  • Simmons, D. L., Botting, R. M., & Hla, T. (2004). Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition. Pharmacological reviews, 56(3), 387–437. [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804. [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. [Link]

  • ChemAxon. (n.d.). Chemicalize. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]

  • U.S. Food and Drug Administration. (1998). E9 Statistical Principles for Clinical Trials. [Link]

  • European Medicines Agency. (1998). ICH E9 statistical principles for clinical trials. [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 56(11), 1641–1642. [Link]

  • Patrone, C., & D'Uva, G. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. Frontiers in Pharmacology, 14. [Link]

  • Herrlich, P., & Karin, M. (2001). Dexamethasone inhibits TNF-alpha-induced apoptosis and IAP protein downregulation in MCF-7 cells. Oncogene, 20(44), 6323–6333. [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Improving bioscience research reporting: the ARRIVE guidelines for reporting animal research. PLoS biology, 8(6), e1000412. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1998). ICH Harmonised Tripartite Guideline: Statistical Principles for Clinical Trials E9. [Link]

  • U.S. Food and Drug Administration. (n.d.). Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • European Medicines Agency. (2017). ICH E9 (R1) addendum on estimands and sensitivity analysis in clinical trials to the guideline on statistical principles for clinical trials. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(Dimethylamino)-2-methyl-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
6-(Dimethylamino)-2-methyl-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.